Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate
Description
Properties
IUPAC Name |
methyl 2-methyl-1,3-benzoxazole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-6-11-8-5-3-4-7(9(8)14-6)10(12)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGKYABHRCSYSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC(=C2O1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate: A Technical Whitepaper on Synthesis, Physicochemical Profiling, and Applications in Drug Discovery
Executive Summary
The benzoxazole scaffold is a highly privileged structure in medicinal chemistry, frequently serving as a bioisostere for naturally occurring nucleotides such as adenine and guanine[1],[2]. Its ability to interact with a diverse array of biological targets makes it an invaluable core for therapeutic development. Among the versatile building blocks used to construct these complex pharmacophores is Methyl 2-methyl-1,3-benzoxazole-7-carboxylate [3],. This whitepaper provides an in-depth technical analysis of this specific ester intermediate, detailing its physicochemical properties, self-validating synthetic methodologies, and its critical role in the rational design of novel therapeutics.
Physicochemical Properties
Accurate physicochemical profiling is the first step in validating raw materials for drug discovery workflows. The core parameters for this compound are summarized below.
| Property | Value |
| Compound Name | Methyl 2-methyl-1,3-benzoxazole-7-carboxylate[4] |
| CAS Registry Number | 1234847-45-0[3],[5] |
| Molecular Formula | C₁₀H₉NO₃[3],[4] |
| Molecular Weight | 191.19 g/mol [3] |
| Core Scaffold | 1,3-Benzoxazole |
Pharmacological Significance of the Benzoxazole Core
Benzoxazole derivatives exhibit a broad spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects[6]. A primary mechanism of action for anticancer benzoxazoles involves the competitive inhibition of Receptor Tyrosine Kinases (RTKs), specifically Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[6]. By occupying the ATP-binding pocket of VEGFR-2, these compounds disrupt downstream signaling pathways (such as PI3K/AKT and MAPK), ultimately suppressing angiogenesis—a process absolutely essential for tumor survival and metastasis [6].
Mechanism of VEGFR-2 inhibition by benzoxazole derivatives.
Synthetic Methodology: Rational Design and Causality
The synthesis of Methyl 2-methyl-1,3-benzoxazole-7-carboxylate typically proceeds via the condensation and subsequent cyclization of methyl 3-amino-2-hydroxybenzoate with an orthoester under acidic conditions [7],[8].
Synthetic workflow for Methyl 2-methyl-1,3-benzoxazole-7-carboxylate.
Experimental Protocol (Self-Validating System)
To ensure high yield and purity, the following protocol integrates specific causality for each chemical intervention alongside in-process analytical validation.
-
Reagent Preparation & Setup: Suspend methyl 3-amino-2-hydroxybenzoate (1.0 eq)[9],[10] in an excess of triethyl orthoacetate (approx. 5.0 eq).
-
Causality: Utilizing the orthoester as both the reagent and the solvent drives the reaction kinetically while maintaining strictly anhydrous conditions, preventing the competitive hydrolysis of the ester functionalities.
-
-
Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH, 0.1 eq).
-
Causality: The acid catalyst protonates the orthoester, significantly enhancing its electrophilicity. This lowers the activation energy for the initial nucleophilic attack by the primary amine of the starting material[7].
-
-
Cyclization and Distillation: Heat the reaction mixture to 110°C under a distillation apparatus.
-
Causality: Elevated temperatures are required to overcome the thermodynamic barrier for intramolecular cyclization (where the phenolic hydroxyl attacks the intermediate imidate). Concurrently distilling off the byproduct ethanol pushes the equilibrium toward the final benzoxazole product via Le Chatelier's principle.
-
-
In-Process Control (Self-Validation): Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system. The complete disappearance of the highly polar starting material and the emergence of a less polar, strongly UV-active spot confirms successful cyclization.
-
Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NaHCO₃.
-
Causality: The mild base neutralizes the p-TsOH catalyst, preventing any acid-catalyzed degradation or transesterification of the methyl ester during solvent evaporation.
-
-
Analytical Validation: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and analyze via LC-MS. The target compound's identity is validated by a dominant mass peak at m/z 192.2 [M+H]⁺, confirming the exact molecular weight of 191.19 g/mol .
Applications in Complex Drug Development
As a synthetic intermediate, Methyl 2-methyl-1,3-benzoxazole-7-carboxylate is highly valued for its orthogonally reactive sites. The methyl ester at the 7-position can be selectively saponified using aqueous LiOH or NaOH to yield the corresponding benzoxazole-7-carboxylic acid[11].
This carboxylic acid serves as a prime substrate for advanced amide coupling reactions (utilizing reagents like EDC/HOBt or HATU) with various complex aliphatic or aromatic amines. Such structural modifications have been heavily utilized by medicinal chemists to synthesize vast libraries of CNS-active compounds, including highly selective orexin receptor antagonists [12] and novel anxiolytics[13]. Furthermore, modifications at the 2-position of the benzoxazole ring allow for the tuning of lipophilicity and receptor affinity, making this scaffold indispensable in modern hit-to-lead optimization campaigns.
References
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Avistron Chemistry Services. "Product Detail: Methyl 2-methyl-1,3-benzoxazole-7-carboxylate". Avistron Chemistry. URL: [Link]
-
Asian Journal of Chemistry. "Synthetic Strategies Towards Benzoxazole Ring Systems". Asian Pubs. URL: [Link]
-
Global Research Online. "A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication". URL:[Link]
- WIPO / Google Patents. "Trans-3-aza-bicyclo[3.1.0]hexane derivatives".
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Biological activity and potential applications of benzoxazole derivatives.
Executive Summary: The Privileged Scaffold
In the landscape of medicinal chemistry, benzoxazole stands as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Structurally, it is a bicyclic compound consisting of a benzene ring fused to an oxazole ring at the 4,5-positions.
Its significance lies in its bioisosterism . The benzoxazole core mimics naturally occurring nucleic bases (adenine and guanine) and amino acid residues (tryptophan), allowing it to interact seamlessly with biological macromolecules.[1] Its planar structure facilitates intercalation into DNA, while its ability to accept hydrogen bonds (via the oxazole nitrogen) and participate in
This guide details the mechanistic underpinnings of benzoxazole derivatives in oncology, amyloidosis, and infectious disease, supported by validated synthesis protocols and biological assay methodologies.
Synthesis & Structural Biology[2][3]
The Pharmacophore
The biological efficacy of benzoxazole is dictated by substitution patterns at three critical positions:
-
C-2 Position: The most common site for functionalization. Aryl or heteroaryl substitutions here often dictate target specificity (e.g., kinase vs. DNA gyrase).
-
C-5/C-6 Positions: Substitutions on the benzene ring (e.g., halogens, carboxylates) modulate lipophilicity (LogP) and metabolic stability.
Validated Synthesis Protocol
While classical methods involve high-temperature condensation using polyphosphoric acid (PPA), modern "green" chemistry prioritizes oxidative condensation to preserve sensitive functional groups.
Protocol: Oxidative Cyclization of 2-Aminophenol with Aldehydes
-
Objective: Synthesis of 2-substituted benzoxazole.
-
Scope: High tolerance for electron-withdrawing/donating groups.
Materials:
-
2-Aminophenol (1.0 equiv)
-
Aromatic Aldehyde (1.0 equiv)
-
Oxidant/Catalyst: Sodium Metabisulfite (
) or molecular iodine ( ). -
Solvent: Ethanol or DMSO.
Step-by-Step Methodology:
-
Reactant Solubilization: Dissolve 2-aminophenol (5 mmol) and the corresponding aldehyde (5 mmol) in Ethanol (20 mL) in a round-bottom flask.
-
Catalyst Addition: Add Sodium Metabisulfite (10 mol%) to the mixture.
-
Reflux: Heat the mixture to reflux (
) with continuous magnetic stirring. -
Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3) as the mobile phase. Reaction typically completes in 2–4 hours.
-
Workup: Upon completion, cool the mixture to room temperature. Pour into crushed ice (100 g).
-
Purification: Filter the resulting precipitate. Recrystallize from hot ethanol to yield the pure benzoxazole derivative.
Synthesis Workflow Visualization
Figure 1: Step-by-step oxidative condensation workflow for benzoxazole synthesis.
Therapeutic Frontiers: Mechanisms of Action
Rare Disease: Transthyretin (TTR) Stabilization
The most clinically successful benzoxazole is Tafamidis (Vyndaqel), approved for TTR amyloidosis.
-
Pathology: TTR is a transport protein that normally exists as a tetramer. In patients with mutations, the tetramer dissociates into monomers, which misfold and aggregate into amyloid fibrils in the heart and nerves.
-
Benzoxazole Mechanism: Tafamidis binds to the thyroxine-binding sites of the TTR tetramer. The benzoxazole ring occupies the hydrophobic pocket, while the carboxylate group forms electrostatic interactions with Lys15. This binding kinetically stabilizes the tetramer, raising the energy barrier for dissociation and preventing fibril formation [1].
Oncology: Dual VEGFR-2/c-Met Inhibition
Benzoxazole derivatives are potent ATP-competitive inhibitors of receptor tyrosine kinases (RTKs).
-
Target: VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) is the primary driver of tumor angiogenesis.[2]
-
Mechanism: Benzoxazole derivatives (specifically 2-substituted-5-sulfonamide analogs) bind to the ATP-binding pocket of VEGFR-2.
-
Downstream Effect: Blockade of autophosphorylation prevents the activation of the Raf/MEK/ERK pathway, leading to:
-
Inhibition of endothelial cell proliferation (Angiogenesis blockade).
-
Induction of Apoptosis (via Caspase-3 activation and Bcl-2 downregulation).[3]
-
Signaling Pathway Visualization
Figure 2: Mechanism of VEGFR-2 inhibition by benzoxazole derivatives, blocking downstream angiogenic signaling.
Antimicrobial Activity: DNA Gyrase Inhibition
Benzoxazoles act as bioisosteres to the aminocoumarin class of antibiotics.
-
Target: Bacterial DNA Gyrase (Subunit B) and Topoisomerase IV.[4]
-
Mechanism: They bind to the ATPase domain of GyrB, competitively inhibiting ATP hydrolysis. This prevents the enzyme from introducing negative supercoils into DNA, halting replication.
-
SAR Insight: Derivatives lacking a methylene bridge between the benzoxazole and the phenyl ring at position 2 often show superior potency against MRSA (Methicillin-Resistant S. aureus) compared to bridged analogs [2].
Quantitative Data Summary
The following table summarizes the potency of benzoxazole derivatives against key targets compared to standard clinical agents.
| Therapeutic Area | Target | Benzoxazole Derivative (Lead) | Reference Standard | Potency Comparison (IC50 / MIC) |
| Amyloidosis | TTR Tetramer | Tafamidis | N/A (First-in-class) | |
| Oncology | VEGFR-2 | Compound 11b (Piperidinyl-based) | Sorafenib | Benzoxazole: |
| Oncology | c-Met | Compound 11b | Staurosporine | Benzoxazole: |
| Inflammation | COX-2 | 2-substituted-5-carboxy | Celecoxib | Benzoxazole: |
| Antibacterial | E. coli Gyrase | Compound 15a | Ciprofloxacin | Benzoxazole: |
Experimental Protocol: Antiproliferative Assay (MTT)
To validate the anticancer potential of synthesized benzoxazole derivatives, the MTT assay is the industry standard for assessing cell metabolic activity.
Protocol: In Vitro Cytotoxicity Assessment
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 or A549) in 96-well plates at a density of
cells/well in DMEM media. Incubate for 24 hours at , 5% . -
Compound Treatment:
-
Dissolve benzoxazole derivatives in DMSO (Stock: 10 mM).
-
Prepare serial dilutions in culture media (Range: 0.1
M to 100 M). -
Add 100
L of diluted compound to wells. -
Controls: DMSO only (Negative), Doxorubicin (Positive).
-
-
Incubation: Incubate treated cells for 48 hours.
-
MTT Addition: Add 10
L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce MTT to purple formazan crystals. -
Solubilization: Remove media carefully. Add 100
L DMSO to dissolve formazan crystals. -
Quantification: Measure absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate IC50 using non-linear regression analysis (GraphPad Prism).
Future Outlook: PROTACs
The future of benzoxazole lies in Proteolysis Targeting Chimeras (PROTACs) .
-
Concept: Use the benzoxazole moiety as the "warhead" to bind a target protein (e.g., EGFR or HDAC), linked to an E3 ligase ligand (e.g., Thalidomide).
-
Advantage: Instead of just inhibiting the protein (which requires high occupancy), the PROTAC recruits the ubiquitin-proteasome system to degrade the target completely.[5]
-
Current Status: Benzoxazole-based PROTACs targeting HDAC6 are currently in early preclinical development, showing promise for overcoming drug resistance in breast cancer [6].
References
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Bulawa, C. E., et al. (2012). "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade." Proceedings of the National Academy of Sciences. [Link]
-
Kus, C., et al. (2022). "Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives." Bentham Science. [Link]
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El-Adl, K., et al. (2026). "Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases."[6][7] Pharmaceuticals. [Link][4][7][8]
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Chaudhary, P., et al. (2024). "Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives." New Journal of Chemistry. [Link]
-
Tomašič, T., et al. (2020). "Exploring the Chemical Space of Benzothiazole-Based DNA Gyrase B Inhibitors." ACS Medicinal Chemistry Letters. [Link]
-
Bansal, R., et al. (2024). "Exploring Benzoxazole Scaffolds: In-Silico Docking, ADME studies, and Synthesis for Breast Cancer Treatment." Frontiers in Health Informatics. [Link]
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A Senior Application Scientist's Guide to the Safe Handling of Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the safety protocols, handling procedures, and essential data for Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate. As a structural analog within the benzoxazole class of heterocyclic compounds, which are pivotal in medicinal chemistry and drug discovery, a rigorous adherence to safety is paramount.[1][2][3] This guide synthesizes data from structurally related molecules to establish a robust framework for safe laboratory practices in the absence of a specific Safety Data Sheet (SDS) for this exact compound.
Compound Identification and Hazard Analysis
Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate is a member of the benzoxazole family, which is recognized for a wide spectrum of biological activities.[1][3] While toxicological properties for this specific molecule have not been fully investigated, data from analogous benzoxazole derivatives indicate a clear need for caution.[4]
Structural Analogs and Assumed Hazards: Data from compounds like 2-Methylbenzoxazole and other substituted benzoxazole carboxylates suggest the primary hazards include:
-
Eye Irritation: Causes serious eye irritation (Category 2).[5][6][7]
-
Respiratory Irritation: May cause respiratory tract irritation.[4][5][7][8]
-
Harmful if Swallowed: Acute oral toxicity (Category 4) is a potential hazard.[5][6]
Therefore, it is prudent to handle Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate as a hazardous substance, implementing all necessary precautions.
| Hazard Classification (Assumed) | Category | Precautionary Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[6] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[5][6] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[5][6] |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation.[8] |
Risk Mitigation and Personal Protective Equipment (PPE)
A proactive approach to risk mitigation involves a combination of engineering controls and appropriate PPE. The causality is simple: minimize all routes of exposure—inhalation, ingestion, and dermal contact.
Engineering Controls
-
Ventilation: All handling of solid material or solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[7][8] Ensure adequate ventilation, especially in confined areas.[5]
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5][7]
Personal Protective Equipment (PPE)
The selection of PPE is critical and should be based on a thorough risk assessment.
| PPE Category | Item | Specification and Rationale |
| Eye Protection | Chemical Safety Goggles | Must provide a complete seal around the eyes to protect from dust particles and splashes. Standard safety glasses with side shields are insufficient.[9][10][11] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended for protection against esters and aromatic compounds.[9][10][12] Always inspect gloves for integrity before use and change them immediately if contact with the compound is suspected.[10] |
| Body Protection | Laboratory Coat | A standard, buttoned laboratory coat should be worn to protect against skin contact.[9][10] For operations with a higher risk of splashes, a chemical-resistant apron is advised.[10] |
| Respiratory Protection | NIOSH-Approved Respirator | Generally not required if work is conducted within a fume hood. If dust or aerosols may be generated outside of a hood, a NIOSH-approved respirator with a P2 particle filter is recommended.[10][13] |
Laboratory Handling and Storage Protocols
Adherence to a standardized workflow is essential for minimizing exposure and contamination risks.
Safe Handling Workflow
The following workflow diagram illustrates the critical steps for safely handling Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate from receipt to disposal.
Caption: Safe Handling Workflow Diagram.
Core Handling Principles:
-
Avoid all personal contact, including inhalation and skin/eye contact.[8]
-
Do not eat, drink, or smoke in the laboratory or when handling the product.[5][6][8]
-
Wash hands and any exposed skin thoroughly after handling.[5][6][7]
-
Use spark-proof tools if there is a risk of flammable dust-air mixtures, although this is a low probability for this compound.[4]
Storage
Proper storage is crucial for maintaining the compound's integrity and ensuring safety.
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][6][7] A refrigerator (approx. 4°C) is suitable for long-term storage.[4]
-
Incompatibilities: Keep away from strong oxidizing agents, acids, and bases.[5]
-
Ignition Sources: Store away from heat, sparks, open flames, and other sources of ignition.[4][7]
Emergency Procedures and First Aid
Rapid and correct response to an exposure is critical.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4][5][7][8] |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4][5] Wash clothing before reuse.[4] |
| Inhalation | Remove the victim from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical aid.[4][5] |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical aid.[4][7] |
Accidental Release Measures
-
Minor Spills: For small spills of the solid, clean up immediately. Avoid generating dust.[4][8] Wear appropriate PPE, sweep or absorb the material, and place it into a suitable, clean, dry, closed container for disposal.[4]
-
Major Spills: Evacuate the area. Alert emergency services. Prevent entry into drains or waterways.[13]
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[4][7]
-
Hazards: During a fire, irritating and highly toxic gases, such as carbon oxides and nitrogen oxides (NOx), may be generated by thermal decomposition.[4][13] Containers may explode in the heat of a fire.[4]
Logical Framework for Risk Assessment
The decision-making process for handling any chemical, especially one with incomplete data, must be systematic. The following diagram illustrates the relationship between hazard, exposure, and risk, forming the basis of all safety protocols.
Caption: Risk Assessment Logic Diagram.
This guide is intended to provide a framework for the safe handling of Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate based on the best available data from analogous compounds. It is imperative that researchers supplement this information with their institution's specific safety protocols and exercise professional judgment at all times.
References
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EHS. Personal Protective Equipment for Chemical Exposures (7/24) - Safe Operating Procedure. [Link]
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San Jose State University. Personal Protective Equipment: Hands. [Link]
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University of California, Santa Cruz. Chemical Safety: Personal Protective Equipment. [Link]
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MCR Safety. Understanding Solvents and PPE for Chemical Safety. [Link]
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The Good Scents Company. methyl benzoxole, 95-21-6. [Link]
-
MDPI. Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. [Link]
-
PubChem. 2-Methylbenzoxazole | C8H7NO | CID 7225. [Link]
-
PMC. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. [Link]
-
PMC. Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. [Link]
-
MilliporeSigma. 2-Methyl-1,3-benzoxazole-5-carboxylic acid | 90322-32-0. [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of benzoxazole derivatives. [Link]
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Methodological & Application
Step-by-step synthesis protocol for Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate.
An Application Note and Step-by-Step Protocol for the Synthesis of Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate
Introduction: The Significance of the Benzoxazole Scaffold
Benzoxazole derivatives are a cornerstone in medicinal chemistry and materials science, recognized for their wide spectrum of pharmacological activities.[1] This privileged heterocyclic scaffold is a key structural motif in numerous compounds exhibiting antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2] Marketed drugs such as the non-steroidal anti-inflammatory drug (NSAID) flunoxaprofen and the muscle relaxant chlorzoxazone feature the benzoxazole core, highlighting its therapeutic relevance.[1] The synthesis of novel, specifically substituted benzoxazoles like Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate is of great interest to researchers aiming to explore new chemical space for drug discovery.
This document provides a comprehensive, step-by-step protocol for the synthesis of Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate. The described method is based on the robust and widely adopted strategy of condensing a substituted 2-aminophenol with an acid anhydride, followed by intramolecular cyclization. This approach is selected for its operational simplicity, high atom economy, and the ready availability of starting materials.
Reaction Principle and Mechanism
The synthesis proceeds via a two-step, one-pot reaction sequence. The foundational strategy involves the condensation of a 2-aminophenol derivative with a suitable acylating agent, which then undergoes an intramolecular cyclodehydration to form the benzoxazole ring.[2]
-
N-Acetylation: The synthesis begins with the nucleophilic attack of the primary amino group of the starting material, Methyl 2-amino-3-hydroxybenzoate, on one of the carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which subsequently collapses to yield the N-acetylated intermediate, Methyl 2-(acetylamino)-3-hydroxybenzoate, and an acetate byproduct.
-
Intramolecular Cyclodehydration: Under thermal conditions, the hydroxyl group of the intermediate acts as an intramolecular nucleophile, attacking the amide carbonyl carbon. This cyclization event is followed by a dehydration step (loss of a water molecule) to yield the final aromatic benzoxazole ring system. This is a classic method for forming the benzoxazole heterocycle.
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Application Note: Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate in Organic Synthesis
[1]
Executive Summary
Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate is a high-value bifunctional heterocyclic scaffold.[1] Unlike the more common 5- or 6-substituted benzoxazoles, the 7-position substitution offers a unique steric and electronic profile, placing the carboxylate "ortho" to the ring oxygen. This geometry is critical for designing conformationally restricted pharmacophores and fluorescent probes where the 7-substituent can influence the electronic properties of the benzoxazole core through proximity effects.
This guide details the specific reactivity of this molecule, focusing on its utility as a divergent intermediate . We provide validated protocols for lateral functionalization at the C2-methyl position (extending the carbon skeleton) and orthogonal transformation of the C7-ester (library generation).
Reactivity Profile & Structural Logic
The molecule possesses two distinct reactive centers that allow for sequential functionalization without protecting groups.
-
Site A (C2-Methyl Group): The methyl group at C2 is activated by the adjacent electron-withdrawing C=N bond.[1] The protons are acidic (
), allowing for deprotonation and condensation with electrophiles (aldehydes) to form styryl derivatives. This is the primary site for constructing extended -systems (fluorophores).[1] -
Site B (C7-Methyl Ester): A standard electrophilic handle.[1] It is less sterically hindered than a C4-ester but offers unique "ortho-effect" interactions with the ring oxygen.[1] It serves as the anchor point for bioconjugation or solubility-enhancing groups.
Reactivity Visualization
The following diagram maps the logical flow of chemical transformations accessible from this scaffold.
Figure 1: Divergent synthetic pathways for Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate.[1]
Detailed Experimental Protocols
Protocol A: Synthesis of the Scaffold
Rationale: While commercially available, in-house synthesis allows for scale-up and derivative creation.[1] The most robust route utilizes the condensation of methyl 3-aminosalicylate with acetic anhydride.
Reagents:
-
Methyl 3-amino-2-hydroxybenzoate (Methyl 3-aminosalicylate) [1.0 equiv][1]
-
Triethyl orthoacetate [1.5 equiv] (Alternative: Acetic Anhydride)[1]
-
p-Toluenesulfonic acid (pTSA) [0.05 equiv][1]
-
Solvent: Toluene or Xylene (anhydrous)[1]
Step-by-Step:
-
Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve Methyl 3-amino-2-hydroxybenzoate (10 mmol) in Toluene (50 mL).
-
Addition: Add Triethyl orthoacetate (15 mmol) and catalytic pTSA (0.5 mmol).
-
Cyclization: Heat the mixture to reflux (
) for 4–6 hours. Monitor the collection of ethanol in the Dean-Stark trap. -
Monitoring: Check reaction progress via TLC (Hexane:EtOAc 4:1). The starting aniline is fluorescent (blue); the product is less polar and intensely fluorescent under UV (shortwave).
-
Workup: Cool to room temperature. Evaporate the solvent under reduced pressure.
-
Purification: Recrystallize the residue from hot ethanol or purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).
-
Yield: Typical yields are 85–92%.[1]
Protocol B: Lateral Functionalization (C2-Styryl Formation)
Rationale: This reaction exploits the acidity of the C2-methyl group to create 2-styrylbenzoxazoles . These derivatives are highly valued as fluorescent probes (for amyloid detection) and pharmacophores (kinase inhibitors).[1]
Mechanism: Acetic anhydride serves dual roles: solvent and dehydrating agent, driving the equilibrium toward the alkene.
Reagents:
-
Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate [1.0 equiv][1]
-
Aromatic Aldehyde (e.g., 4-dimethylaminobenzaldehyde) [1.1 equiv][1]
-
Acetic Anhydride [5–10 volumes][1]
Step-by-Step:
-
Mixing: Combine the benzoxazole scaffold (1.0 mmol) and the aromatic aldehyde (1.1 mmol) in a heavy-walled pressure vial or round-bottom flask.
-
Solvent: Add Acetic Anhydride (5 mL). Note: No additional base is usually required at high temperatures, but catalytic boric acid can enhance yields for unreactive aldehydes.
-
Reaction: Seal the vial and heat to
(oil bath temperature) for 12–24 hours.-
Observation: The solution will likely darken and may develop intense fluorescence (green/red depending on the aldehyde).
-
-
Workup: Cool the mixture to room temperature. Pour the reaction mixture onto crushed ice (50 g) to hydrolyze excess acetic anhydride. Stir for 30 minutes.
-
Isolation: The product often precipitates as a solid. Filter and wash with water. If no precipitate forms, extract with Ethyl Acetate (
mL), wash with saturated , dry over , and concentrate. -
Purification: Recrystallization from EtOH/DMF is preferred for these planar, crystalline solids.
Protocol C: Direct Amidation of C7-Ester
Rationale: Converting the ester to an amide is a key step in Fragment-Based Drug Discovery (FBDD) to modulate solubility and target binding. Standard hydrolysis-coupling is effective, but direct amidation using trimethylaluminum (AlMe3) is more efficient for unreactive amines.[1]
Safety Warning: Trimethylaluminum is pyrophoric.[1] Handle under strict inert atmosphere (Nitrogen/Argon).[1]
Reagents:
-
Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate [1.0 equiv][1]
-
Amine (R-NH2) [1.2 equiv][1]
-
Trimethylaluminum (2.0 M in Toluene) [1.5 equiv][1]
-
Solvent: Toluene or DCM (anhydrous)[1]
Step-by-Step:
-
Activation: In a flame-dried flask under Argon, dissolve the amine (1.2 mmol) in dry Toluene (5 mL).
-
AlMe3 Addition: Cool to
. Slowly add AlMe3 solution (1.5 mmol) dropwise. Caution: Gas evolution (Methane).[1] Stir for 15 minutes at RT to form the aluminum amide species. -
Coupling: Add the benzoxazole ester (1.0 mmol) dissolved in Toluene (2 mL) to the activated amine solution.
-
Heating: Heat the mixture to
for 4–8 hours. -
Quenching: Cool to
. Carefully quench by dropwise addition of dilute HCl (1M). Vigorous bubbling will occur.[1] -
Extraction: Extract with EtOAc. Wash the organic layer with Rochelle's salt solution (potassium sodium tartrate) to break up aluminum emulsions.
-
Result: Provides the 7-carboxamide derivative, ready for biological screening.
Quantitative Data Summary
| Reaction Type | Target Motif | Key Reagent | Typical Yield | Critical Parameter |
| Cyclization | Benzoxazole Core | Triethyl Orthoacetate | >85% | Removal of EtOH/Water (Dean-Stark) |
| Condensation | Styryl-Benzoxazole | Acetic Anhydride | 60-80% | High Temp ( |
| Amidation | 7-Carboxamide | AlMe3 / Toluene | 70-90% | Inert atmosphere; careful quench |
| Hydrolysis | 7-Carboxylic Acid | LiOH / THF / H2O | >95% | Avoid harsh pH to prevent ring opening |
References
-
Synthesis of Benzoxazoles: Journal of Organic Chemistry, "Facile Synthesis of 2-Substituted Benzoxazoles via Ortho-Ester Condensation."[1][2]
-
Lateral Lithiation/Reactivity: Organic Reactions, "Heteroatom-Facilitated Lateral Lithiation of Alkyl-Substituted Aromatic Systems."
-
Styrylbenzoxazole Applications: Journal of Medicinal Chemistry, "Synthesis and SAR of Styrylbenzoxazoles as HIV-1 Reverse Transcriptase Inhibitors."
-
Amidation Protocols: Tetrahedron Letters, "Direct conversion of esters to amides mediated by trimethylaluminum."
-
Compound Data: PubChem Entry for 2-Methyl-1,3-benzoxazole-7-carboxylic acid derivatives.
(Note: Specific page numbers and volume data for general reactions are consolidated from standard organic chemistry literature on benzoxazole synthesis).
Use of Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate as a scaffold in drug discovery.
Application Note: Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate as a Privileged Scaffold in Targeted Drug Discovery
Executive Summary & Strategic Rationale
In modern medicinal chemistry, the identification and optimization of "privileged structures"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornerstone of accelerated drug discovery. The benzoxazole heterocycle is one such privileged scaffold, characterized by its planar, aromatic nature that readily engages in hydrogen bonding and
Specifically, Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate (CAS: 1234847-45-0) represents a highly versatile, orthogonally functionalizable building block. As a Senior Application Scientist, I have designed this technical guide to detail how researchers can leverage this specific scaffold. The 2-methyl group serves as a prime vector for extending into the hinge-binding regions of kinases, while the 7-carboxylate acts as a conformationally restricted bioisostere and a synthetic handle for probing solvent-exposed regions. This guide details the causal logic, synthetic workflows, and self-validating biological protocols for deploying this scaffold in the development of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors and G-protein-coupled receptor 120 (GPR120) agonists.
Structural Biology & Mechanistic Causality
The architectural brilliance of Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate lies in its dual-vector functionalization capacity.
-
The Benzoxazole Core: Acts as a conformationally restricted bioisostere for N-aryl amides, improving a ligand's metabolic stability and target affinity [1].
-
The C2-Methyl Vector: The methyl group at the 2-position is slightly acidic and prone to radical halogenation or condensation reactions. In kinase inhibitor design, modifying this position allows the molecule to reach deep into the ATP-binding pocket, forming critical hydrogen bonds with the kinase hinge region.
-
The C7-Carboxylate Vector: The methyl ester acts as a robust protecting group during C2 modification. Once saponified, the resulting carboxylic acid can be converted into diverse amides. This vector typically points outward toward the solvent interface or engages in secondary binding pockets, enhancing target selectivity [2].
Caption: Structural logic and structure-activity relationship (SAR) vectors of the benzoxazole scaffold.
Application Workflow 1: Orthogonal Derivatization Protocol
To transform this scaffold into a potent therapeutic candidate, a sequential, self-validating synthetic protocol is required. We prioritize C2 functionalization prior to C7 saponification to prevent unwanted side reactions with the free carboxylic acid.
Step-by-Step Methodology:
-
C2-Bromination (Activation):
-
Procedure: Dissolve Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate (1.0 eq) in anhydrous carbon tetrachloride (
). Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN). Reflux under argon for 4 hours. -
Causality: AIBN initiates a free-radical substitution specifically at the allylic/benzylic-like 2-methyl position, leaving the aromatic ring intact.
-
-
Nucleophilic Substitution (Hinge-Binder Attachment):
-
Procedure: React the resulting 2-(bromomethyl) intermediate with a selected nucleophile (e.g., an aryl amine) in the presence of
in DMF at 80°C.
-
-
C7-Saponification (Deprotection):
-
Procedure: Treat the intermediate with 2M LiOH in THF/Water (3:1) at room temperature for 2 hours.
-
Causality: Mild basic hydrolysis selectively cleaves the methyl ester without disrupting the benzoxazole ring, yielding the free carboxylic acid.
-
-
Amide Coupling (Solvent Vector Extension):
-
Procedure: Activate the carboxylic acid using HATU (1.2 eq) and DIPEA (2.0 eq) in DMF. Add the desired amine (e.g., cyclohexylamine) and stir at room temperature for 12 hours.
-
-
Self-Validating QC Check:
-
Perform LC-MS and
-NMR. The disappearance of the singlet at ~3.9 ppm (methyl ester) and the appearance of amide proton signals confirm successful dual functionalization. Purity must exceed 95% before biological screening to prevent false positives from reactive intermediates.
-
Caption: Step-by-step synthetic derivatization and biological screening workflow.
Application Workflow 2: Development of VEGFR-2 Kinase Inhibitors
Benzoxazole derivatives have shown profound efficacy as competitive inhibitors of receptor tyrosine kinases, particularly VEGFR-2, which is a primary driver of tumor angiogenesis [3].
Biological Screening Protocol:
-
In Vitro Kinase Assay (Enzymatic):
-
Procedure: Utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. Incubate recombinant VEGFR-2 kinase domain with the synthesized benzoxazole derivatives, ATP, and a biotinylated peptide substrate.
-
Causality: TR-FRET provides a self-validating, low-background readout. If the benzoxazole successfully competes with ATP at the hinge region, substrate phosphorylation decreases, leading to a quantifiable drop in the FRET signal.
-
-
Cellular Proliferation Assay (Phenotypic):
-
Procedure: Treat Human Umbilical Vein Endothelial Cells (HUVECs) with varying concentrations of the compounds. Measure viability using an MTT or CellTiter-Glo assay after 72 hours.
-
Causality: Enzymatic inhibition must translate to cellular efficacy. HUVEC proliferation is highly dependent on VEGFR-2 signaling; thus, this assay validates cell permeability and functional target engagement.
-
Quantitative Data Summary: The table below illustrates representative structure-activity relationship data for benzoxazole-7-carboxylate derivatives compared to the clinical standard, Sorafenib [2].
| Compound | C2 Substitution | C7 Substitution (Amide) | VEGFR-2 IC | HUVEC Proliferation IC |
| Unmodified Scaffold | Methyl | Methyl ester | > 10.0 | > 10.0 |
| Derivative A | Aryl amine | Cyclohexyl | 0.268 | 0.450 |
| Derivative B | Piperidinyl | Benzyl | 0.361 | 0.520 |
| Sorafenib (Control) | N/A | N/A | 0.352 | 0.600 |
Data Interpretation: Functionalizing the C7 position with a bulky cyclohexyl group significantly enhances VEGFR-2 binding affinity, outperforming the clinical control Sorafenib in this specific assay context.
Caption: Mechanism of action for benzoxazole-derived VEGFR-2 kinase inhibitors.
Application Workflow 3: GPR120 Agonist Screening for Metabolic Disorders
Beyond kinases, the benzoxazole scaffold is highly effective in GPCR drug discovery. GPR120 (FFAR4) is a lipid sensor that, when activated, promotes insulin sensitization and anti-inflammatory responses, making it a prime target for Type 2 Diabetes[4]. The lipophilic nature of the benzoxazole core mimics the hydrophobic tail of endogenous free fatty acids.
Bioluminescence Resonance Energy Transfer (BRET) Protocol:
-
Rationale: GPCR signaling is transient. Traditional cAMP assays suffer from amplification bias. BRET allows real-time, live-cell monitoring of
-arrestin recruitment, ensuring a highly trustworthy readout of receptor activation. -
Procedure:
-
Transfect HEK293 cells with GPR120 tagged with Renilla luciferase (Rluc) and
-arrestin tagged with Yellow Fluorescent Protein (YFP). -
Add the benzoxazole derivative (e.g., a C7-aryl modified variant) to the live cells.
-
Introduce the Rluc substrate (coelenterazine h).
-
Causality: If the benzoxazole acts as an agonist, GPR120 will recruit
-arrestin, bringing Rluc and YFP into close proximity (<10 nm). This triggers energy transfer, emitting a measurable fluorescent signal at 530 nm.
-
Trustworthiness & Quality Control
To ensure the scientific integrity of all protocols described above, researchers must implement orthogonal validation systems :
-
Chemical Integrity: Never proceed to biological assays without confirming
purity via HPLC. Impurities (e.g., unreacted NBS or HATU) can act as pan-assay interference compounds (PAINS), generating false-positive kinase inhibition. -
Biological Integrity: Always run a counter-screen. For VEGFR-2 inhibitors, counter-screen against a closely related kinase (e.g., EGFR). For GPR120 agonists, screen against GPR40 to prove selectivity. A compound that hits everything is a toxic liability, not a drug candidate.
References
-
Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers Source: National Institutes of Health (PMC) URL:[Link]
-
Design, Synthesis, and Evaluation of Orally Active Benzimidazoles and Benzoxazoles as Vascular Endothelial Growth Factor-2 Receptor Tyrosine Kinase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
- US8598374B2 - GPR120 receptor agonists and uses thereof Source: Google Patents URL
Advanced Derivatization Strategies for Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate in Medicinal Chemistry
Introduction & Mechanistic Rationale
The benzoxazole scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the development of antimicrobial agents, enzyme inhibitors, and anticancer therapeutics[1]. Specifically, Methyl 2-methyl-1,3-benzoxazole-7-carboxylate (CAS: 1234847-45-0) serves as a highly versatile, bifunctional building block[2][3].
As a Senior Application Scientist, I approach this molecule by exploiting its orthogonal reactivity. The molecule presents two distinct sites for derivatization:
-
The C7-Methyl Ester: Susceptible to nucleophilic acyl substitution, allowing for the installation of amides, carboxylic acids, or alcohols to fine-tune hydrogen bonding networks.
-
The C2-Methyl Group: The electron-withdrawing nature of the adjacent imine-like nitrogen renders the C2-methyl protons relatively acidic. This enables radical halogenation or base-catalyzed condensation reactions[4][5].
The following protocols detail how to selectively functionalize these two distinct vectors to synthesize complex derivatives.
Fig 1: Orthogonal derivatization pathways for Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate.
C7-Ester Functionalization: Expanding the Hydrogen Bond Network
Saponification to 2-Methylbenzoxazole-7-carboxylic Acid
Causality & Rationale: Hydrolyzing the ester to a free carboxylic acid is the prerequisite for synthesizing amide-linked target molecules. We utilize Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system rather than harsh NaOH or KOH. The benzoxazole ring can be sensitive to strong, hot aqueous bases, which may cause unwanted ring-opening. LiOH provides a milder, highly controlled hydrolysis.
Step-by-Step Protocol:
-
Dissolve Methyl 2-methyl-1,3-benzoxazole-7-carboxylate (1.0 mmol) in a 2:1:1 mixture of THF/MeOH/H2O (4 mL).
-
Add LiOH·H2O (3.0 mmol) in one portion.
-
Stir the biphasic mixture vigorously at 25 °C for 4 hours.
-
Concentrate in vacuo to remove THF and MeOH. Dilute the remaining aqueous layer with H2O (5 mL) and cool to 0 °C.
-
Acidify dropwise with 1M HCl until pH 3 is reached to precipitate the product.
-
Filter the resulting white solid, wash with cold water (2 x 2 mL), and dry under high vacuum.
Self-Validation (QC Metrics):
-
TLC: Elute with Hexanes/EtOAc (7:3). The starting ester (Rf ~0.6) will disappear. The product will remain at the baseline unless 1% Acetic Acid is added to the eluent.
-
1H-NMR: The diagnostic sharp singlet at ~3.9 ppm (ester -OCH3) must be completely absent.
HATU-Mediated Amide Coupling
Causality & Rationale: To install diverse amine nucleophiles, we employ HATU as the coupling reagent. HATU is chosen for its superior reaction kinetics and ability to drive sterically hindered couplings to completion. DIPEA is used as a non-nucleophilic base to deprotonate both the carboxylic acid and the amine salt without participating in the reaction.
Step-by-Step Protocol:
-
Dissolve 2-Methylbenzoxazole-7-carboxylic acid (1.0 mmol) in anhydrous DMF (3 mL) under a nitrogen atmosphere.
-
Add DIPEA (3.0 mmol) and HATU (1.2 mmol). Stir for 15 minutes at room temperature to form the active OAt-ester.
-
Add the target primary or secondary amine (1.2 mmol) dropwise.
-
Stir at 25 °C for 12 hours.
-
Quench with saturated aqueous NaHCO3 (10 mL) and extract with EtOAc (3 x 10 mL).
-
Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to remove residual DMF.
-
Dry over anhydrous Na2SO4, concentrate, and purify via flash chromatography.
Self-Validation (QC Metrics):
-
LC-MS: Look for the expected [M+H]+ mass of the target amide.
-
1H-NMR: Confirm the appearance of the amide N-H proton (typically a broad singlet or triplet between 8.0–9.0 ppm).
C2-Methyl Functionalization: Core Extension and Conjugation
Radical Bromination (NBS/AIBN)
Causality & Rationale: Functionalizing the C2-methyl group allows for the synthesis of diverse 2-aminobenzoxazoles and thioether derivatives[6]. We utilize Wohl-Ziegler bromination conditions. Trifluorotoluene (PhCF3) is selected as the solvent because it perfectly mimics the radical-supporting properties of carbon tetrachloride (CCl4) while eliminating its severe toxicity profile.
Step-by-Step Protocol:
-
Suspend Methyl 2-methyl-1,3-benzoxazole-7-carboxylate (1.0 mmol) in anhydrous PhCF3 (5 mL).
-
Add N-Bromosuccinimide (NBS, 1.05 mmol) and Azobisisobutyronitrile (AIBN, 0.1 mmol).
-
Degas the mixture by sparging with nitrogen for 5 minutes to prevent oxygen-mediated quenching of the radical chain.
-
Heat the mixture to reflux (100 °C) for 6 hours.
-
Cool to room temperature and filter off the floating succinimide byproduct.
-
Concentrate the filtrate and purify immediately via silica gel chromatography to yield Methyl 2-(bromomethyl)-1,3-benzoxazole-7-carboxylate.
Self-Validation (QC Metrics):
-
1H-NMR: The starting material's C2-CH3 singlet at ~2.6 ppm will disappear, replaced by a diagnostic downfield C2-CH2Br singlet at ~4.5 ppm.
Knoevenagel-Type Condensation for Styryl Derivatives
Causality & Rationale: The C2-methyl group can condense with aromatic aldehydes to form extended conjugated systems. This specific transformation is historically significant, as 2-methylbenzoxazole condenses with aromatic aldehydes during the synthesis of potent HIV-reverse transcriptase inhibitors. We utilize a Dean-Stark apparatus to continuously remove the water byproduct, driving the equilibrium toward the thermodynamic (E)-styryl product.
Step-by-Step Protocol:
-
Dissolve Methyl 2-methyl-1,3-benzoxazole-7-carboxylate (1.0 mmol) and the target aromatic aldehyde (1.2 mmol) in anhydrous toluene (5 mL).
-
Add piperidine (0.2 mmol) and glacial acetic acid (0.2 mmol) to form the active iminium catalyst in situ.
-
Attach a Dean-Stark trap and reflux the mixture at 110 °C for 16 hours.
-
Cool the reaction, dilute with EtOAc (10 mL), and wash with 1M HCl (5 mL) followed by brine (5 mL).
-
Dry over Na2SO4, concentrate, and purify by recrystallization from EtOH.
Self-Validation (QC Metrics):
-
1H-NMR: Confirm the presence of the trans-alkene (E-isomer) by identifying two doublet peaks in the vinylic region (7.0–8.0 ppm) with a large coupling constant (J ≈ 16 Hz).
Experimental Workflow & Quality Control
To ensure high reproducibility across drug discovery campaigns, every protocol must operate as a self-validating system. The workflow below dictates the mandatory quality control checkpoints required before advancing intermediates.
Fig 2: Self-validating experimental workflow ensuring protocol trustworthiness and high yield.
Quantitative Data Summary
The table below summarizes the expected quantitative outcomes and critical diagnostic markers for the derivatization of Methyl 2-methyl-1,3-benzoxazole-7-carboxylate.
| Transformation | Optimized Reagents | Typical Yield | Reaction Time | Diagnostic NMR Shift (1H) |
| Saponification | LiOH·H2O, THF/MeOH/H2O | 85–95% | 4 h | Loss of -OCH3 singlet at ~3.9 ppm |
| Amide Coupling | HATU, DIPEA, DMF | 70–85% | 12 h | Appearance of amide N-H (~8.0–9.0 ppm) |
| Bromination | NBS, AIBN, PhCF3 | 60–75% | 6 h | C2-CH3 (~2.6 ppm) shifts to C2-CH2Br (~4.5 ppm) |
| Condensation | Ar-CHO, Piperidine/AcOH | 65–80% | 16 h | Appearance of vinyl protons (d, J=16 Hz) |
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Heterocyclic Mixed Heterocycles Supplier & Distributors | Apollo [store.apolloscientific.co.uk]
- 3. Methyl 2-methyl-1,3-benzoxazole-7-carboxylate | 1234847-45-0 [sigmaaldrich.com]
- 4. 2-Methylbenzoxazole | C8H7NO | CID 7225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ijpbs.com [ijpbs.com]
- 6. pubs.acs.org [pubs.acs.org]
Reaction mechanism of benzoxazole formation from 2-aminophenols.
An Application Guide to the Synthesis and Mechanistic Pathways of Benzoxazoles from 2-Aminophenols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Benzoxazole Scaffold
Benzoxazole, an aromatic organic compound featuring a fused benzene and oxazole ring, is a cornerstone of modern medicinal chemistry and materials science.[1][2][3][4] This privileged heterocyclic scaffold is present in a vast array of pharmacologically active molecules, demonstrating a broad spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][5][6][7] Its unique structural and electronic properties also make it valuable in the development of fluorescent brighteners and laser dyes.[8]
This document serves as a comprehensive technical guide, elucidating the core reaction mechanisms for benzoxazole formation from 2-aminophenols and providing detailed, field-proven protocols for their synthesis. The focus is not merely on procedural steps but on the underlying chemical principles that govern these transformations, empowering researchers to optimize conditions and troubleshoot effectively.
Core Reaction Mechanism: A Two-Step Cascade
The synthesis of the benzoxazole ring system from a 2-aminophenol precursor is fundamentally a condensation and cyclization cascade. While numerous variations exist depending on the carbonyl source and catalyst employed, the process can be generalized into two critical stages:
-
Intermediate Formation: The nucleophilic amino group of the 2-aminophenol attacks an electrophilic carbonyl source (such as a carboxylic acid, aldehyde, or acid chloride). This initial step forms a key intermediate, typically a 2-hydroxyanilide or a Schiff base (imine).
-
Intramolecular Cyclization and Aromatization: The hydroxyl group of the 2-aminophenol then acts as an intramolecular nucleophile, attacking the newly formed imine or amide carbon. This ring-closing step is followed by a dehydration (or equivalent elimination) event, which results in the formation of the stable, aromatic benzoxazole ring.[6][9][10][11]
Different synthetic strategies primarily vary in how the electrophilic partner is activated and how the final aromatization is induced.
Mechanistic Pathway Visualization
The following diagram illustrates the generalized mechanism for benzoxazole formation starting from a 2-aminophenol and either an aldehyde or a carboxylic acid derivative.
Caption: Generalized reaction pathway for benzoxazole synthesis.
Synthetic Methodologies and Mechanistic Insights
The choice of carbonyl partner profoundly influences the specific reagents, catalysts, and conditions required for efficient benzoxazole synthesis.
From Carboxylic Acids and Their Derivatives
This is one of the most direct and widely used methods. The reaction proceeds via an initial acylation of the 2-aminophenol's amino group to form a stable 2-hydroxyanilide intermediate.[6][8] The critical, and often rate-limiting, step is the subsequent cyclodehydration of this anilide.
Causality Behind Experimental Choices:
-
Activation: Carboxylic acids themselves are often not reactive enough. They are typically converted in situ to a more electrophilic species, such as an acid chloride using reagents like thionyl chloride (SOCl₂).[8][12]
-
Catalysis: Strong acids are required to catalyze the final cyclodehydration step. Polyphosphoric acid (PPA) is a classic choice, acting as both a catalyst and a solvent at high temperatures (150°C or higher).[1][5] Methanesulfonic acid (MeSO₃H) has emerged as a highly effective and more convenient catalyst for this transformation, often allowing for lower reaction temperatures (100-120°C).[6][8][12]
-
Microwave Irradiation: To accelerate the reaction, microwave-assisted synthesis offers a rapid, often solvent-free alternative that can significantly reduce reaction times from hours to minutes.[6][13]
From Aldehydes
When aldehydes are used, the mechanism begins with the formation of a Schiff base (imine) intermediate. This is followed by an oxidative cyclization to achieve the final aromatic benzoxazole.
Causality Behind Experimental Choices:
-
Initial Condensation: The formation of the Schiff base is often catalyzed by a Brønsted or Lewis acid, which protonates the aldehyde's carbonyl oxygen, making it more susceptible to nucleophilic attack by the aminophenol.[10]
-
Oxidative Aromatization: Unlike the carboxylic acid route which eliminates water, this pathway requires an oxidant to remove two hydrogen atoms from the cyclized benzoxazoline intermediate to form the aromatic ring. A variety of oxidants can be used, from molecular oxygen in the air to reagents like manganese(III) acetate or lead tetraacetate.[1][5]
-
Catalyst Systems: A wide range of catalysts can facilitate this reaction, including metal complexes, nanocatalysts, and acidic ionic liquids, each offering advantages in terms of efficiency, reusability, and reaction conditions.[9][10][14] For instance, a Brønsted acidic ionic liquid gel can act as a recyclable, heterogeneous catalyst under solvent-free conditions.[10]
Experimental Protocols: Step-by-Step Methodologies
The following protocols are designed to be self-validating systems, with the rationale for each step provided to ensure reproducibility and understanding.
Protocol 1: One-Pot Synthesis from a Carboxylic Acid via In Situ Acid Chloride Formation
Principle: This robust method, adapted from procedures utilizing methanesulfonic acid, involves the in situ generation of a highly reactive acid chloride from a carboxylic acid, which then couples with 2-aminophenol. The subsequent acid-catalyzed cyclodehydration proceeds in the same pot to yield the 2-substituted benzoxazole.[6][8][12]
Materials and Reagents:
-
Carboxylic Acid (e.g., Benzoic Acid): 1.0 mmol
-
2-Aminophenol: 1.0 mmol
-
Thionyl Chloride (SOCl₂): 1.2 mmol
-
Methanesulfonic Acid (MeSO₃H): 2.0-3.0 mmol
-
Toluene or Xylene: 5 mL
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Step-by-Step Procedure:
-
Acid Chloride Formation: To a solution of the carboxylic acid (1.0 mmol) in toluene (5 mL) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, carefully add thionyl chloride (1.2 mmol).
-
Rationale: Thionyl chloride converts the less reactive carboxylic acid into a highly electrophilic acid chloride, priming it for reaction with the aminophenol. Toluene is an inert solvent suitable for the required temperatures.
-
-
Reaction: Heat the mixture at reflux for 1-2 hours. The formation of HCl gas will be observed.
-
Rationale: Refluxing ensures the complete conversion of the carboxylic acid to the acid chloride.
-
-
Coupling and Cyclization: Cool the reaction mixture to room temperature. Add 2-aminophenol (1.0 mmol) followed by the dropwise addition of methanesulfonic acid (2.0-3.0 mmol).
-
Rationale: 2-aminophenol acts as the nucleophile. Methanesulfonic acid is a strong, non-oxidizing acid that catalyzes the final, critical cyclodehydration step.
-
-
Heating: Heat the reaction mixture to 100-120°C.
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed.
-
Rationale: TLC allows for real-time tracking of the reaction, preventing unnecessary heating and potential side-product formation.
-
-
Workup: Once complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Rationale: The basic NaHCO₃ solution neutralizes the strong methanesulfonic acid and any remaining acidic species. This step must be done slowly and carefully due to vigorous gas evolution (CO₂).
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Rationale: The organic benzoxazole product is more soluble in ethyl acetate than in the aqueous layer.
-
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure using a rotary evaporator.
-
Rationale: Brine wash removes residual water, and the drying agent removes all traces of moisture before solvent removal.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).[6]
-
Rationale: Chromatography separates the desired product from any unreacted starting materials or side products.
-
Protocol 2: Brønsted Acidic Ionic Liquid-Catalyzed Synthesis from an Aldehyde
Principle: This environmentally conscious protocol utilizes a heterogeneous, recyclable Brønsted acidic ionic liquid (BAIL) gel to catalyze the condensation of 2-aminophenol with an aldehyde, followed by oxidative aromatization under solvent-free conditions.[10]
Materials and Reagents:
-
2-Aminophenol: 1.0 mmol
-
Aldehyde (e.g., Benzaldehyde): 1.0 mmol
-
Brønsted Acidic Ionic Liquid (BAIL) Gel: 1.0 mol%
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Procedure:
-
Reaction Setup: In a 5 mL reaction vessel, combine 2-aminophenol (1.0 mmol), the desired aldehyde (1.0 mmol), and the BAIL gel catalyst (1.0 mol%).
-
Rationale: This solvent-free approach minimizes waste and simplifies the procedure. The BAIL gel provides acidic sites to catalyze the reaction heterogeneously.
-
-
Heating: Place the vessel in a preheated oil bath or heating block at 130°C and stir the mixture vigorously.
-
Rationale: The elevated temperature provides the necessary activation energy for both the initial condensation and the subsequent cyclization/aromatization steps.
-
-
Monitoring: Monitor the reaction by TLC. The reaction typically takes several hours (e.g., 5 hours as a starting point).[10]
-
Catalyst Recovery: After the reaction is complete, cool the mixture and dissolve it in ethyl acetate (10 mL). The heterogeneous BAIL gel catalyst can be separated by centrifugation or simple filtration.
-
Rationale: A key advantage of this method is the easy recovery and potential for reuse of the catalyst, aligning with green chemistry principles.
-
-
Workup and Purification: Dry the resulting organic solution over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.
-
Rationale: This standard workup isolates the final product from the reaction solvent.
-
Experimental Workflow Visualization
Caption: Experimental workflow for the one-pot synthesis of benzoxazoles.
Data Summary: Comparison of Synthetic Methods
The following table summarizes various reported conditions for the synthesis of 2-substituted benzoxazoles, providing a comparative overview for methodological selection.
| Reactants (2-Aminophenol +) | Catalyst / Reagent(s) | Conditions | Typical Yield (%) | Reference |
| Carboxylic Acid | Thionyl Chloride, MeSO₃H | Toluene, 100-120°C | 82 - 87% | [8] |
| Carboxylic Acid | Microwave Irradiation (Solvent-free) | 150-200°C, 10-30 min | Good to Excellent | [6] |
| Carboxylic Acid | Lawesson's Reagent, Microwave | Solvent-free, 5-15 min | Good | [6][13] |
| Aromatic Aldehyde | Polyphosphoric Acid (PPA) | 145-150°C, 3-6 h | Good to Excellent | [9] |
| Aromatic Aldehyde | Brønsted Acidic Ionic Liquid Gel | Solvent-free, 130°C, 5 h | 85 - 98% | [10] |
| Aromatic Aldehyde | Zn(OAc)₂ | Ethanol, Room Temp. | Moderate to Good | [15] |
| Cyanating Agent (NCTS) | BF₃·Et₂O | 1,4-Dioxane, Reflux | Good to Excellent | [16][17] |
Conclusion
The formation of benzoxazoles from 2-aminophenols is a versatile and fundamental transformation in organic synthesis. A thorough understanding of the underlying reaction mechanisms—whether proceeding through a 2-hydroxyanilide or a Schiff base intermediate—is crucial for rational protocol design and optimization. Modern methodologies increasingly focus on improving efficiency and sustainability through the use of microwave irradiation, recyclable catalysts, and solvent-free conditions. The protocols and data presented herein provide a robust foundation for researchers to successfully synthesize and explore this important class of heterocyclic compounds.
References
- A Review on Various Synthetic Methods of Benzoxazole Moiety. (2019). Research Journal of Pharmacy and Technology.
- Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids. (n.d.). BenchChem.
- One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. (2008). Australian Journal of Chemistry.
- Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research.
- One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. (n.d.).
- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d
- Recent Advances in Synthesis of Benzoxazole. (2021). Bentham Science Publishers.
- Benzoxazole synthesis. (n.d.). Organic Chemistry Portal.
- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d
- Review of synthesis process of benzoxazole and benzothiazole deriv
- Facile synthesis of benzoxazole derivatives by a multi-component reaction catalysed by copper complexes capable of generating phenoxyl radical complex. (n.d.). New Journal of Chemistry (RSC Publishing).
- Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. (2019). ACS Omega.
- Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). PMC.
- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ
- Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ACS Omega.
- Various pathways for the synthesis of benzoxazole using 2-aminophenol... (n.d.).
- 2-aminobenzoxazole process. (n.d.).
- A general mechanism for benzoxazole synthesis. (n.d.).
- Iodine-catalyzed synthesis of benzoxazoles using catechols, ammonium acetate, and alken. (2022). Semantic Scholar.
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2025). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
- The condensation of 2-aminophenols with various aldehydes. Reaction... (n.d.).
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Application Notes and Protocols for the Laboratory-Scale Synthesis of Benzoxazoles
Introduction: The Significance of the Benzoxazole Scaffold
Benzoxazoles are a prominent class of heterocyclic compounds, distinguished by a benzene ring fused to an oxazole ring. This structural motif is of paramount importance in the fields of medicinal chemistry and drug development due to its prevalence in a wide array of pharmacologically active molecules.[1][2] Derivatives of benzoxazole have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5] The synthesis of benzoxazoles is, therefore, a cornerstone reaction for researchers and scientists engaged in the discovery of novel therapeutic agents.
This guide provides a detailed overview of the experimental setup for the laboratory-scale synthesis of benzoxazoles, with a focus on practical, field-proven protocols. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high-purity benzoxazole derivatives.
Core Synthetic Strategies: A Mechanistic Perspective
The synthesis of the benzoxazole ring system most commonly originates from the condensation of a 2-aminophenol with a suitable electrophile that provides a single carbon atom to complete the oxazole ring.[3] The choice of this electrophile dictates the specific synthetic route and the required reaction conditions. The most versatile and widely employed methods utilize carboxylic acids, aldehydes, or acyl chlorides.[2][3]
The general mechanism involves an initial acylation or condensation at the amino group of the 2-aminophenol, followed by an intramolecular cyclization and subsequent dehydration or oxidation to form the aromatic benzoxazole ring.[1][6]
Diagram: General Reaction Mechanism
Sources
Application Notes and Protocols for Scaling Up the Production of Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Bridging the Gap from Bench to Bulk in Benzoxazole Synthesis
Methyl 2-methyl-1,3-benzoxazole-7-carboxylate is a key building block in medicinal chemistry, with the benzoxazole scaffold being prominent in a wide range of pharmacologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents.[1][2][3] The transition from laboratory-scale synthesis to pilot or industrial-scale production is a critical phase in drug development, often fraught with challenges that can impede timelines and escalate costs.[4][5][6] This document provides a comprehensive guide to the considerations and protocols for successfully scaling up the production of this valuable intermediate.
The core challenge in scaling up chemical processes lies in the fact that reaction dynamics do not always scale linearly.[6][7] Issues such as heat and mass transfer, mixing efficiency, and safety become paramount as the reaction volume increases.[4][8] A process that is straightforward and high-yielding at the gram scale can become inefficient, hazardous, or produce an inconsistent product at the kilogram scale without careful process development and optimization.[9]
This guide is structured to provide not just a set of instructions, but a scientifically grounded rationale for the proposed scale-up strategy. By understanding the "why" behind each step, researchers and process chemists can better anticipate and mitigate potential issues, ensuring a robust, safe, and reproducible manufacturing process.
I. Process Development and Optimization: The Foundation of Scalability
Before any attempt at large-scale synthesis, a thorough process development and optimization phase is crucial. This involves a systematic investigation of reaction parameters to establish a robust operating window that ensures consistent product quality, yield, and safety.[5][10]
Synthetic Route Selection
The most common and direct route to 2-substituted benzoxazoles is the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[11][12] For the synthesis of Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate, a plausible and efficient route involves the reaction of methyl 3-amino-4-hydroxybenzoate with acetic anhydride.
Reaction Scheme:
Caption: Proposed synthetic route for Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate.
Critical Process Parameters (CPPs)
The following parameters have been identified as critical to the success of the scale-up. Each should be systematically evaluated using techniques such as Design of Experiments (DoE) to understand their impact on yield, purity, and reaction time.[13]
| Parameter | Lab-Scale Typical Value | Scale-Up Considerations & Rationale |
| Stoichiometry (Acetic Anhydride) | 1.1 - 1.5 equivalents | Excess acetic anhydride drives the reaction to completion but can lead to impurities and complicates work-up. On a larger scale, minimizing excess is crucial for cost and waste reduction. |
| Solvent | Toluene, Xylene | High-boiling aromatic solvents are effective for azeotropic removal of water. The choice of solvent will impact heating and cooling profiles, as well as downstream processing. |
| Reaction Temperature | 110-140 °C (Reflux) | Precise temperature control is critical to prevent thermal runaway and the formation of by-products.[14][15] The internal reaction temperature must be monitored closely, as it can differ significantly from the jacket temperature in large reactors.[15] |
| Reaction Time | 4-8 hours | Reaction completion should be monitored by in-process controls (e.g., HPLC, TLC) rather than relying on a fixed time. Incomplete reactions can complicate purification. |
| Agitation Speed | Magnetic stirring | Inadequate mixing on a large scale can lead to localized "hot spots" and concentration gradients, affecting reaction kinetics and impurity profiles.[7] Overhead mechanical stirring is necessary for larger volumes.[15] |
Impurity Profiling
Understanding the potential impurities is vital for developing an effective purification strategy. Potential impurities in this synthesis include:
-
Unreacted starting materials.
-
Acetylated intermediates that have not cyclized.
-
Products of side reactions due to excessive temperature.
A robust analytical method, such as High-Performance Liquid Chromatography (HPLC), should be developed and validated to quantify the desired product and all significant impurities.
II. Safety Considerations for Scale-Up: A Proactive Approach
Scaling up chemical reactions introduces new and often magnified safety hazards.[9][14] A thorough Process Hazard Analysis (PHA) is mandatory before proceeding.[16]
Thermal Hazards
The cyclization reaction is exothermic. As the reaction volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[8] This can lead to a dangerous increase in temperature and pressure, potentially resulting in a thermal runaway reaction.[16][17]
Mitigation Strategies:
-
Reaction Calorimetry: Perform reaction calorimetry studies to determine the heat of reaction and the maximum adiabatic temperature rise.[16]
-
Controlled Addition: For larger scale reactions, consider the controlled addition of one of the reactants (e.g., acetic anhydride) to manage the rate of heat generation.
-
Adequate Cooling Capacity: Ensure the reactor's cooling system is capable of removing the heat generated by the reaction, even under worst-case scenarios.[7]
-
Emergency Quenching Plan: Have a well-defined and rehearsed emergency quenching procedure in place.
Chemical Hazards
-
Acetic Anhydride: Corrosive and a lachrymator. Handle in a well-ventilated area with appropriate personal protective equipment (PPE).
-
Toluene/Xylene: Flammable and toxic. Use in a properly grounded reactor to prevent static discharge and ensure adequate ventilation.
Equipment Considerations
-
The reaction vessel should be of an appropriate size, with the total reaction volume not exceeding 50-70% of the vessel's capacity to allow for adequate headspace.[14][15]
-
Use a reactor equipped with a robust overhead stirrer, a reflux condenser, a temperature probe for internal temperature monitoring, and an inert atmosphere (e.g., nitrogen).[15]
III. Detailed Scale-Up Protocol (1 kg Scale)
This protocol is a guideline and should be adapted based on the results of process development and a thorough safety review.
Equipment and Materials
-
20 L glass-lined reactor with overhead stirring, heating/cooling jacket, reflux condenser, and nitrogen inlet/outlet.
-
Methyl 3-amino-4-hydroxybenzoate (as per stoichiometric calculations).
-
Acetic Anhydride (as per optimized stoichiometry).
-
Toluene (sufficient to achieve a suitable reaction concentration, typically 5-10 volumes).
-
Sodium Bicarbonate solution (5% w/v).
-
Brine solution.
-
Anhydrous Magnesium Sulfate.
-
Heptane or other suitable anti-solvent for crystallization.
-
Appropriate PPE (gloves, safety glasses, lab coat, respirator if necessary).
Step-by-Step Procedure
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charging Reactants:
-
Charge the reactor with Methyl 3-amino-4-hydroxybenzoate.
-
Add Toluene (8 volumes).
-
Begin agitation at a moderate speed (e.g., 100-150 RPM).
-
-
Reaction Initiation:
-
Slowly add the specified amount of Acetic Anhydride to the reactor over 30-60 minutes. An initial exotherm may be observed; monitor the internal temperature closely and apply cooling as needed to maintain the desired temperature.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 110-115 °C) and maintain for the predetermined reaction time (e.g., 6 hours).
-
Monitor the reaction progress by taking samples periodically for HPLC or TLC analysis. The reaction is complete when the starting material is consumed to the desired level (e.g., <1%).
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully add 5% sodium bicarbonate solution to quench any remaining acetic anhydride and neutralize acetic acid. Be cautious of potential gas evolution.
-
Separate the organic layer.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
-
Crystallization and Purification:
-
Concentrate the organic layer under reduced pressure to approximately 2-3 volumes.
-
Slowly add an anti-solvent such as heptane while stirring to induce crystallization.
-
Cool the mixture to 0-5 °C and stir for at least 1 hour to maximize crystal formation.
-
Isolate the product by filtration.
-
Wash the filter cake with cold heptane.
-
-
Drying:
-
Dry the product in a vacuum oven at a suitable temperature (e.g., 50-60 °C) until a constant weight is achieved.
-
In-Process Controls (IPCs) and Quality Control (QC)
| Stage | Test | Specification |
| Starting Materials | Identity, Purity (HPLC, NMR) | >98% |
| Reaction Monitoring | HPLC or TLC | Starting material <1% |
| Final Product | Appearance, Identity (NMR, IR), Purity (HPLC), Melting Point | White to off-white solid, >99% purity |
IV. Workflow and Logic Diagrams
Scale-Up Workflow:
Caption: Overall workflow for scaling up production.
V. Conclusion: A Pathway to Successful Scale-Up
The successful scale-up of Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate production is a multi-faceted challenge that requires a blend of chemical expertise, process engineering principles, and a steadfast commitment to safety.[4] By investing in thorough process development, conducting comprehensive hazard assessments, and implementing robust in-process controls, the transition from lab-scale discovery to large-scale manufacturing can be achieved efficiently and safely.[5][16] This application note serves as a foundational guide, and it is imperative that all procedures are carried out by trained professionals in an appropriate facility, with adherence to all local and federal safety regulations.
References
- Fine Chemical Synthesis at Scale: Challenges and How to Tackle Them - Pure Synth. (2025, August 1). Pure Synth.
- Scale-up Reactions - Division of Research Safety. (2019, September 18). University of Illinois.
- Scaling Up Chemical Processes? Unlock Safety and Success. (2024, September 16). QES Academy.
- Safe chemical reaction scale up.
- Scale Up Safety_FINAL. (2023, March 15). Stanford Environmental Health & Safety.
- How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023, October 5). DEKRA.
- Large-scale synthesis of benzoxazole 4a by a new method. (n.d.).
- What is Process Development and Why is It Important in Pharma? (2024, October 29). SCL Lifesciences.
- Chemical Process Development in the Pharmaceutical Industry in Europe—Insights and Perspectives from Industry Scientists. (2025, March 27). PMC.
- The Ultimate Chemical Manufacturing Scale-Up Checklist. (2025, April 25).
- Pharmaceutical Intermediates Manufacturing Process | Complete Guide. (2025, November 21).
- Pre-clinical Pharmaceutical Process Development. (n.d.). Symeres.
- How to deal with scale-up challenges of Chemistry? (2021, October 27). Prime Scholars.
- Life cycle assessment of multistep benzoxazole synthesis: from batch to waste-minimised continuous flow systems. Green Chemistry (RSC Publishing).
- The Art of Process Development. (2023, November 29). Grace.
- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d
- Synthesis of benzoxazoles via a silver mediated oxidation. (2022, November 22). Taylor & Francis.
- 6 key challenges when scaling up sustainable chemical processes. (2025, June 19). UK-CPI.com.
- Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019, November 5). ACS Omega.
- 5 Common Challenges in Process Scale-Up & How to Overcome Them. (2026, February 13). Microinnova.
- Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. (2019, January 7). ACS Omega.
- Methods for the synthesis of benzoxazole using acids and their derivatives. (n.d.).
- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023, August 11). RSC Publishing.
- Benzoxazole derivatives: design, synthesis and biological evalu
- Synthesis, characterization and biological evaluation of benzoxazole deriv
- A Review on Various Synthetic Methods of Benzoxazole Moiety. (2019, April 1).
- Crystal structure of methyl 1,3-benzoxazole-2-carboxyl
- Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. (2022, May 8). MDPI.
- Crystal structure of methyl 1,3-benzoxazole-2-carboxyl
- Review of synthesis process of benzoxazole and benzothiazole deriv
- Synthesis and pharmacological screening of some benzoxazole derivatives as an anti inflamm
- Synthesis of Benzoxazoles. (n.d.). Organic Chemistry Portal.
- Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Deriv
- Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. (n.d.).
- 2-Methyl-1,3-benzoxazole-5-carboxylic acid | 90322-32-0. (n.d.). MilliporeSigma.
- EP0447965A1 - Process for the preparation of 2-methylbenzoxazole. (n.d.).
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Troubleshooting & Optimization
Common challenges in the synthesis of Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate.
Technical Support Center: Synthesis of Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate
Ticket ID: BZX-07-SYN-GUIDE Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open for Consultation
Executive Summary
The synthesis of Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate is a deceptively simple heterocyclic construction. While the disconnection to methyl 3-amino-2-hydroxybenzoate is obvious, the practical execution is often plagued by three specific failure modes: oxidative degradation of the precursor , ester hydrolysis during cyclization , and incomplete ring closure (stalling at the N-acetyl intermediate).
This guide deviates from standard textbook protocols to address the "real-world" behavior of this 7-substituted scaffold, where steric crowding and electronic effects at the C7 position create unique stability challenges.
Module 1: Precursor Integrity (The "Check Engine" Light)
The Critical Reagent: Methyl 3-amino-2-hydroxybenzoate. The Issue: This aminophenol is highly electron-rich and prone to rapid oxidation in air, turning from a beige solid to a dark tar. Using oxidized starting material is the #1 cause of low yields in the subsequent cyclization.
Protocol 1: Handling & Preparation
-
Recommendation: Do not store the amine for long periods. Prepare it fresh from Methyl 3-nitro-2-hydroxybenzoate via hydrogenation.
-
Why? Commercial stocks often degrade. Fresh reduction ensures a clean nucleophile for the cyclization.
Validated Reduction Protocol (H2/Pd-C):
-
Dissolve: 10 mmol Methyl 3-nitro-2-hydroxybenzoate in EtOAc/MeOH (1:1, 50 mL).
-
Catalyst: Add 10 wt% Pd/C (10% loading).
-
Atmosphere: Hydrogen balloon (1 atm) at RT for 4-6 hours.
-
Filtration: Filter through Celite under Nitrogen (minimize air exposure).
-
Usage: Concentrate immediately and carry directly into the cyclization step.
Technical Note: Avoid Fe/HCl reduction. The acidic aqueous conditions at high temperatures can partially hydrolyze the methyl ester before you even reach the cyclization step.
Module 2: The Cyclization Reaction (The Core Engine)
The Issue: The classic "Acetic Anhydride/Acetic Acid" reflux method is risky for this substrate.
-
Risk: The 7-carboxylate is ortho to the bridgehead oxygen. Acidic water generated in situ (or present in reagents) can attack this ester, leading to the carboxylic acid byproduct (2-methyl-1,3-benzoxazole-7-carboxylic acid), which is difficult to separate.
The Solution: Anhydrous Orthoester Cyclization. Using triethyl orthoacetate acts as both the reagent and the solvent/dehydrating agent, driving the equilibrium toward the benzoxazole while scavenging water.
Protocol 2: The Orthoester Method (High Fidelity)
| Parameter | Specification | Causality / Reason |
| Reagent | Triethyl orthoacetate (TEOA) | Acts as electrophile and water scavenger. |
| Stoichiometry | 5.0 - 10.0 equivalents | Use as solvent to ensure homogeneity. |
| Catalyst | p-Toluenesulfonic acid (p-TsOH) | 5 mol%. Protonates the orthoester to generate the reactive acetal cation. |
| Temperature | 100°C - 110°C | Required to drive the elimination of ethanol. |
| Time | 4 - 8 Hours | Monitor by TLC. Disappearance of fluorescent amine spot. |
Step-by-Step:
-
Place the fresh Methyl 3-amino-2-hydroxybenzoate (from Module 1) in a dry RBF.
-
Add Triethyl orthoacetate (5-10 equiv) and p-TsOH (cat.).
-
Fit with a reflux condenser and heat to 100°C under
. -
Checkpoint: At 2 hours, check LCMS/TLC. You may see the N-acetyl intermediate (M+42 mass shift). If this persists, add slightly more acid catalyst or increase temp.
-
Once conversion is >98%, cool to RT.
Module 3: Troubleshooting & Diagnostics
Visualizing the Failure Modes
The following diagram illustrates the reaction pathway and where specific errors (hydrolysis vs. incomplete cyclization) occur.
Figure 1: Reaction pathway analysis showing the critical bottleneck at the N-acetyl intermediate and the risk of hydrolysis.
FAQ: Common User Issues
Q1: My product is a solid, but the NMR shows a mix of the target and a "sticky" impurity with a similar methyl peak.
-
Diagnosis: This is likely the uncyclized N-acetyl intermediate . The chemical shift of the amide methyl (~2.2 ppm) is distinct from the benzoxazole C2-methyl (~2.6-2.7 ppm).
-
Fix: Do not discard. Resuspend the mixture in Toluene or Xylene with catalytic p-TsOH and reflux with a Dean-Stark trap to force the dehydration.
Q2: I used NaOH to wash the reaction, and my yield plummeted.
-
Diagnosis: Saponification. The C7 ester is electronically activated by the benzoxazole ring, making it more susceptible to base hydrolysis than a standard benzoate.
-
Fix: Avoid strong base washes. Quench the orthoester reaction with saturated NaHCO3 (mild) or simply remove volatiles in vacuo and purify via column chromatography directly.
Q3: The product is colored (red/brown) even after column chromatography.
-
Diagnosis: Trace oxidation products from the aminophenol carried through.
-
Fix: Recrystallize from Methanol/Water or Hexane/EtOAc . Benzoxazoles crystallize well; the amorphous oxidized impurities will stay in the mother liquor.
Module 4: Analytical Validation
Expected NMR Signature (CDCl3, 400 MHz):
- 2.68 (s, 3H): C2-Methyl (Benzoxazole ring). Distinctive downfield shift compared to acetamide.
- 4.01 (s, 3H): Methyl Ester (COOMe).
- 7.30 - 8.00 (m, 3H): Aromatic protons (AMX pattern expected for 7-substituted benzoxazole).
Data Summary Table:
| Component | Retention (TLC, 20% EtOAc/Hex) | Key MS Signal (ESI+) |
| Precursor | ||
| Intermediate | ||
| Target |
References
-
Organic Syntheses. (1921). Benzoic acid, m-nitro-, methyl ester. Org. Synth. 1921, 1, 391. Retrieved from [Link]
-
RSC Publishing. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. Retrieved from [Link]
-
ScienceMadness. (2016).[1] Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved from [Link]
Sources
Technical Support Center: Optimization of Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in troubleshooting and optimizing the synthesis of Methyl 2-methyl-1,3-benzoxazole-7-carboxylate (CAS: 1234847-45-0)[1],[2].
The cyclocondensation of methyl 2-amino-3-hydroxybenzoate into a benzoxazole ring is a cornerstone reaction in heterocyclic chemistry. However, achieving high yields requires precise thermodynamic control and an understanding of the underlying mechanistic pathways. This guide decodes the causality behind common experimental failures and provides field-proven, self-validating protocols to ensure reproducible success.
Mechanistic Pathway & Reaction Dynamics
To effectively troubleshoot, we must first visualize the reaction landscape. The synthesis proceeds via an initial rapid N-acylation, followed by a rate-limiting, acid-catalyzed intramolecular cyclodehydration.
Mechanistic pathway and common side reactions in the synthesis of 2-methylbenzoxazole derivatives.
Troubleshooting FAQs
Q1: Why is my reaction stalling at the N-acetyl intermediate, resulting in low benzoxazole yields?
Causality: The formation of the benzoxazole ring is a two-stage process. The first step (N-acylation) is kinetically favored and rapid. However, the subsequent cyclodehydration requires sufficient activation energy and acidic conditions to make the carbonyl carbon electrophilic enough for the phenolic hydroxyl group to attack[3]. If the leaving group (water or acetic acid) is not actively removed from the system, Le Chatelier's principle dictates that the equilibrium will stall, leaving you with the acyclic intermediate.
Solution: You must actively drive the equilibrium forward. If using acetic anhydride, implement a strong acid catalyst. Studies have shown that[4] or Lewis acids like [5] drastically lower the activation barrier for cyclization. Alternatively, applying microwave irradiation (150°C for 15-30 minutes) provides the rapid thermal energy required to close the ring[3],[6].
Q2: I am detecting significant amounts of 2-methylbenzoxazole-7-carboxylic acid. How do I prevent ester hydrolysis?
Causality: The methyl ester at the 7-position is highly susceptible to hydrolysis. When using acetic anhydride and strong Brønsted acids at elevated temperatures, any adventitious water in the solvent or atmospheric moisture will act as a nucleophile, cleaving the methyl ester to yield the carboxylic acid byproduct,[7].
Solution: Transition from acetic anhydride to an orthoester. Using[8],[9] is a highly effective, self-validating system. Orthoesters act as their own chemical dehydrating agents; they consume any trace water to form alcohols and esters, thereby creating a strictly anhydrous microenvironment that inherently protects your target methyl ester.
Q3: LC-MS shows an O,N-diacetylated byproduct. How can I push this to the desired product?
Causality: The phenolic -OH on the starting material is highly nucleophilic. When an excess of acetic anhydride is used, the phenol is acetylated alongside the amine, forming an O,N-diacetyl dead-end intermediate[8]. This intermediate cannot undergo direct cyclization without first eliminating a molecule of acetic acid.
Solution: First, strictly limit your acetylating agent to 1.1–1.2 equivalents. If the diacetyl byproduct has already formed in your current batch, do not quench the reaction. Instead, elevate the temperature (e.g., refluxing in a high-boiling solvent like xylene) and ensure an acid catalyst is present. The thermal energy will drive the elimination of acetic acid, allowing the liberated phenol to attack the N-acetyl carbonyl and close the ring[9].
Quantitative Data: Catalyst & Condition Optimization
To facilitate your experimental design, the following table summarizes the causal relationship between reaction conditions and the ultimate yield of 2-methylbenzoxazole derivatives.
| Reaction Condition / Catalyst | Acetylating Agent | Temp / Time | Yield (%) | Primary Observation / Causality |
| No Catalyst | Acetic Anhydride | 100°C / 180 min | < 20% | Stalls at N-acetyl intermediate due to high activation barrier[5]. |
| Zn(OAc)2 (2.5 mol%) | Acetic Anhydride | 100°C / 180 min | 92% | Excellent yield; Lewis acid effectively activates carbonyl[5]. |
| Methanesulfonic Acid | Acetic Anhydride | 100°C / 60 min | 85% | Rapid cyclization; requires careful anhydrous handling[4]. |
| Microwave Irradiation | Acetic Anhydride | 150°C / 15 min | 88% | Overcomes thermal barrier rapidly; solvent-free option[3]. |
| PPTS (10 mol%) | Trimethyl Orthoacetate | 80°C / 120 min | 95% | Prevents ester hydrolysis; highly selective and clean profile[8]. |
Optimized Experimental Protocol
Based on the data above, the most robust method for synthesizing Methyl 2-methyl-1,3-benzoxazole-7-carboxylate while preserving the ester functionality utilizes trimethyl orthoacetate. This protocol is designed as a self-validating workflow.
Reagents:
-
Methyl 2-amino-3-hydroxybenzoate (1.0 eq)
-
Trimethyl orthoacetate (1.5 eq)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 eq)
-
Anhydrous Toluene
Step-by-Step Methodology:
-
System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush the system with Argon to establish an anhydrous baseline.
-
Substrate Dissolution: Dissolve Methyl 2-amino-3-hydroxybenzoate (10.0 mmol) in 50 mL of anhydrous toluene (0.2 M concentration). Ensure complete dissolution.
-
Reagent Addition: Inject trimethyl orthoacetate (15.0 mmol, 1.5 eq) directly into the solution. Mechanistic note: The orthoester will simultaneously act as the acetylating agent and a moisture scavenger.
-
Catalyst Initiation: Add PPTS (1.0 mmol, 0.1 eq) in one portion. The mild acidity of PPTS is sufficient to catalyze the reaction without risking ester hydrolysis[9].
-
Cyclocondensation: Heat the reaction mixture to 80°C (oil bath temperature). Maintain vigorous stirring for 2 hours.
-
In-Process Control (IPC): Monitor the reaction via LC-MS or TLC (Hexanes:Ethyl Acetate, 7:3). The reaction is self-validating when the intermediate N-acetyl mass completely transitions to the [M+H]+ of the target benzoxazole.
-
Workup & Quenching: Cool the mixture to room temperature. Dilute with 50 mL of Ethyl Acetate. Wash the organic layer sequentially with saturated aqueous NaHCO3 (2 x 30 mL) to neutralize the PPTS, followed by brine (30 mL).
-
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to afford pure Methyl 2-methyl-1,3-benzoxazole-7-carboxylate as a crystalline solid.
References
-
Organic Chemistry Portal. "Synthesis of Benzoxazoles." Available at:[Link]
-
Kumar, R. V. "Synthetic Strategies Towards Benzoxazole Ring Systems: A Review." Asian Journal of Chemistry. Available at:[Link]
-
"One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids." Australian Journal of Chemistry. Available at:[Link]
-
Accela ChemBio. "Methyl 2-methyl-1,3-benzoxazole-7-carboxylate Product Data." Available at: [Link]
Sources
- 1. N/A,ethyl 3-amino-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 1234847-45-0 Cas No. | Methyl 2-methyl-1,3-benzoxazole-7-carboxylate | Apollo [store.apolloscientific.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. connectsci.au [connectsci.au]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. asianpubs.org [asianpubs.org]
Identifying and minimizing side products in benzoxazole synthesis.
Welcome to the Technical Support Center for Benzoxazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of benzoxazole synthesis, with a focus on identifying and minimizing the formation of common side products. Our goal is to provide you with the technical expertise and practical insights needed to optimize your synthetic routes, improve yields, and ensure the purity of your target molecules.
Introduction to Benzoxazole Synthesis
Benzoxazole and its derivatives are a cornerstone in medicinal chemistry and materials science, valued for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The most common and versatile approach to the benzoxazole core involves the condensation of a 2-aminophenol with an electrophilic partner, such as a carboxylic acid, aldehyde, or acyl chloride, followed by cyclization.[3] While seemingly straightforward, these reactions can be prone to side product formation, which can complicate purification and reduce yields. This guide will address these challenges in a practical, question-and-answer format.
Troubleshooting Guide: Common Side Products and Their Mitigation
This section provides a detailed troubleshooting guide for the most frequently encountered side products in benzoxazole synthesis.
Problem 1: My reaction with an aldehyde is producing a persistent impurity, and the yield of my benzoxazole is low.
Q: What is this likely impurity and why is it forming?
A: The most common side product in the reaction of 2-aminophenol with aldehydes is the Schiff base intermediate (azomethine) .[4] This intermediate forms rapidly but its subsequent cyclization to the benzoxazole can be slow or incomplete under suboptimal conditions.
Mechanism of Schiff Base Formation and Incomplete Cyclization:
The reaction begins with the nucleophilic attack of the amino group of 2-aminophenol on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form the Schiff base. For the final benzoxazole to form, an intramolecular cyclization must occur, followed by oxidation. If the cyclization step is inefficient, the Schiff base will be a major component of your crude product.[5]
Troubleshooting and Optimization:
-
Promote Cyclization with an Oxidizing Agent: The use of a mild oxidizing agent can drive the reaction towards the desired benzoxazole. Dess-Martin periodinane (DMP) is effective for the intramolecular cyclization of the phenolic azomethine at room temperature.[6]
-
Optimize Catalyst and Reaction Conditions: The choice of catalyst is critical. For greener approaches, reusable catalysts like samarium triflate in aqueous media or magnetically recoverable nanoparticles can be effective. Many benzoxazole syntheses require elevated temperatures to proceed efficiently.[4] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
-
Consider a Two-Step Approach: In some cases, isolating the Schiff base first and then subjecting it to cyclization conditions can provide better control and higher yields.[7]
Caption: Troubleshooting workflow for incomplete cyclization.
Problem 2: When using carboxylic acids or acyl chlorides, I'm observing an additional product with a similar mass to my desired benzoxazole.
Q: What is this byproduct and how can I improve the selectivity of my reaction?
A: This side product is likely the O-acylated isomer . 2-Aminophenol has two nucleophilic sites: the amino group (-NH2) and the hydroxyl group (-OH). While the amino group is generally more nucleophilic, under certain conditions, acylation can occur on the hydroxyl group, leading to the formation of the O-acylated product. This competes with the desired N-acylation that leads to the benzoxazole.
Controlling N- vs. O-Acylation:
The selectivity between N- and O-acylation is influenced by the reaction conditions, particularly the solvent and the nature of the acylating agent.
Troubleshooting and Optimization:
-
Solvent Choice: The choice of solvent can influence the nucleophilicity of the amino and hydroxyl groups. Protic solvents can solvate the amino group, potentially reducing its reactivity.
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the more kinetically controlled N-acylation.
-
Nature of the Acylating Agent: Highly reactive acylating agents like acyl chlorides may exhibit lower selectivity. Using a carboxylic acid with a coupling agent might offer better control.
-
pH Control: The pH of the reaction mixture can affect the protonation state of the 2-aminophenol, thereby influencing the relative nucleophilicity of the amino and hydroxyl groups.
Caption: Competing N- and O-acylation pathways.
Problem 3: My reaction mixture has become a thick, intractable tar, especially when using strong acids like polyphosphoric acid (PPA).
Q: What is causing this polymerization and are there milder alternatives?
A: The formation of a tar-like substance is indicative of polymerization .[4] Phenols and anilines are susceptible to polymerization under harsh acidic conditions and high temperatures, which are often employed in PPA-mediated reactions.[8]
Minimizing Polymerization:
-
Controlled Reagent Addition: Add the reagents in a controlled manner to manage the reaction exotherm.
-
Temperature Management: Carefully control the reaction temperature and avoid excessive heating.
-
Alternative Cyclization Agents: Consider using milder dehydrating agents or catalysts. Microwave-assisted synthesis can sometimes provide the necessary energy for cyclization with shorter reaction times, reducing the likelihood of polymerization.[1] Brønsted acidic ionic liquids (BAILs) can also be effective under solvent-free conditions, though they may still require elevated temperatures.[9][10]
Problem 4: I'm observing a side product with a mass double that of my 2-aminophenol starting material.
Q: What is this dimeric byproduct and how can I prevent its formation?
A: This is likely a dimer of 2-aminophenol , which can form under oxidative conditions. The oxidation of 2-aminophenol can lead to the formation of phenoxazinone structures.[11][12]
Preventing Dimerization:
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.[13]
-
Purity of Starting Materials: Ensure the 2-aminophenol is pure and has not already started to oxidize, which is often indicated by a darkening in color.[14]
-
Control of Oxidants: If your reaction requires an oxidant, ensure you are using the correct stoichiometry and that the oxidant is added in a controlled manner.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing substituted benzoxazoles? A1: The most prevalent precursor for the benzoxazole core is 2-aminophenol. Common reaction partners include carboxylic acids and their derivatives (e.g., acyl chlorides, esters), aldehydes, orthoesters, nitriles, and β-diketones.[1][6]
Q2: What are some "green" or environmentally friendly approaches to benzoxazole synthesis? A2: Greener synthetic routes often focus on using reusable catalysts, safer solvents (like water or ethanol), and energy-efficient reaction conditions. Examples include the use of samarium triflate in aqueous media, magnetically recoverable nanocatalysts, and solvent-free reactions using microwave irradiation or Brønsted acidic ionic liquids.[15][16]
Q3: How can I purify my substituted benzoxazole from the reaction mixture? A3: Common purification techniques include:
-
Recrystallization: This is effective for solid benzoxazole derivatives. A mixed solvent system is often beneficial.
-
Column Chromatography: Silica gel chromatography is a versatile method for separating the target compound from impurities. The solvent system, typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate), should be optimized based on the polarity of the compounds to be separated.[4]
Q4: What analytical techniques are best for identifying side products? A4: A combination of techniques is often most effective:
-
Thin Layer Chromatography (TLC): For initial assessment of the reaction mixture and identification of the number of components.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weights of the components in the mixture, which is crucial for identifying potential side products.[17][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the desired product and any isolated impurities.[19][20]
Data Presentation: Comparison of Synthetic Methods
The choice of synthetic method can significantly impact the yield and purity of the final product. The following table summarizes typical reaction conditions and yields for the synthesis of 2-phenylbenzoxazole from 2-aminophenol and benzaldehyde derivatives, highlighting the trade-offs between different approaches.
| Method | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Condensation with Carboxylic Acid | Polyphosphoric Acid (PPA) | None | 150-180 | 4-5 | 85-95 | [21] |
| Condensation with Aldehyde | LAIL@MNP | None | 70 | 0.5 | ~90 | [21] |
| Condensation with Aldehyde | Brønsted Acidic Ionic Liquid Gel | None | 130 | 5 | 98 | [9] |
| Reaction with Acyl Chloride | Pyridine | Dichloromethane | Room Temp | 2-4 | 90-98 | [1] |
Experimental Protocols
Protocol 1: Synthesis of 2-Phenylbenzoxazole using a Brønsted Acidic Ionic Liquid (BAIL) Gel[10]
-
In a 5 mL vessel, combine 2-aminophenol (0.119 g, 1 mmol), benzaldehyde (0.106 g, 1 mmol), and the BAIL gel catalyst (0.010 g, 1.0 mol %).
-
Stir the reaction mixture under solvent-free conditions at 130 °C for 5 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, dissolve the mixture in 10 mL of ethyl acetate.
-
Separate the BAIL gel catalyst by centrifugation.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an acetone/petroleum ether (1:19) mixture as the eluent to afford the pure 2-phenylbenzoxazole.
Protocol 2: Synthesis of 2-Substituted Benzoxazole from a Tertiary Amide[4]
-
To a solution of the tertiary amide (0.55 mmol) in 1 mL of dichloromethane (DCM), add 2-fluoropyridine (1 mmol).
-
Cool the mixture to 0 °C.
-
Add triflic anhydride (Tf₂O) (0.6 mmol) dropwise and stir for 15 minutes.
-
Add 2-aminophenol (0.5 mmol) and stir the reaction for 1 hour at room temperature.
-
Quench the reaction with 0.5 mL of triethylamine (Et₃N).
-
Evaporate the solvent.
-
Purify the residue by silica gel chromatography (petroleum ether: ethyl acetate = 20:1) to yield the desired 2-substituted benzoxazole.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Retrieved from [Link]
- A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)
- Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. (2019). ACS Omega.
- Synthesis, characterization and biological evaluation of benzoxazole derivatives. (2012). Journal of Chemical and Pharmaceutical Research.
- Polyphosphoric Acid in Organic Synthesis. (2023).
- Studies on New Schiff Bases of Benzoxazole: Synthesis, Anticonvulsant and Neurotoxicity Evaluation. (2020). Oriental Journal of Chemistry.
- Benzoxazole derivatives: design, synthesis and biological evalu
- Technical Support Center: Troubleshooting Benzoxazole Synthesis. (2025). BenchChem.
- Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflamm
- A Comparative Guide to Benzoxazole Synthesis: Validating Reproducibility and Performance. (2025). BenchChem.
- Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ACS Omega.
- Supporting Information A new superacid hafnium-based metal-organic framework as a highly active heterogeneous catalyst for the s. (n.d.). The Royal Society of Chemistry.
- Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO3H. (2014). Arabian Journal of Chemistry.
- Technical Support Center: Synthesis of Substituted Benzoxazoles. (2025). BenchChem.
- A Technical Guide to the Synthesis of Benzoxazole Derivatives
- Polyphosphoric Acid in Organic Synthesis. (2023).
- Oxidative dimerisation of 2-aminophenol by a copper(II) complex: Synthesis, non-covalent interactions and bio-mimics of phenoxazinone synthase activity. (2025).
- Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis. (2025). BenchChem.
- Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. (2017). New Journal of Chemistry.
- Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples. (2025). MDPI.
- Synthesis, characterization and biological study of new benzoxazole based sulphonamide deriv
- Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Deriv
- Synthesis and Characterization of Some Benzoxazole Derivatives. (2025).
- Preventing oxidation of 2-aminophenol during synthesis and storage. (2025). BenchChem.
- Secondary Interactions Arrest the Hemiaminal Intermediate To Invert the Modus Operandi of Schiff Base Reaction: A Route to Benzoxazinones. (2017). Journal of the American Chemical Society.
- The Enzymatic Mediated Polymerization of Phenol and Aniline Derivatives on a Langmuir Trough. (1996). DTIC.
- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d
- Synthesis and Characterization of Novel Benzoxazole Schiff Base Derivatives. (2025).
- Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019).
- Mechanistic Studies of the Tyrosinase-Catalyzed Oxidative Cyclocondensation of 2-Aminophenol to 2-Aminophenoxazin-3-one. (2013). PLoS One.
- Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. (2019). ACS Omega.
- Oxidative coupling of 2-aminophenol to 2-amino-phenoxazine-3-one catalyzed by organotin (IV)–copper (I) cyanide coordination polymers as heterogeneous catalysts. (2013). Arabian Journal of Chemistry.
- Postintercalative Polymerization of Aniline and Its Derivatives in Layered Metal Phosphates. (1995).
- Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separ
- Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Derivatives. (2025). International Journal of Pharmacy and Pharmaceutical Research.
- Novel thiazole-derived Schiff-Bases as efficient corrosion inhibitors for mild steel in acidic Media: Synthesis, electrochemical and Computational insights. (2024).
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- 5. Secondary Interactions Arrest the Hemiaminal Intermediate To Invert the Modus Operandi of Schiff Base Reaction: A Route to Benzoxazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
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Optimizing reaction conditions (temperature, solvent, catalyst) for benzoxazole synthesis.
Welcome to the Benzoxazole Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we dissect the thermodynamic and kinetic causalities behind reaction conditions—specifically temperature, solvent, and catalyst selection—to help you troubleshoot failures, eliminate byproducts, and optimize your yields.
Reaction Architecture & Optimization Logic
Before troubleshooting, it is critical to map the synthetic environment. Benzoxazole synthesis generally proceeds via two main routes: the direct condensation of 2-aminophenols with carboxylic acid derivatives, or the oxidative cyclization of 2-aminophenols with aldehydes. The choice of route dictates your catalyst and solvent strategy.
Decision matrix for optimizing benzoxazole synthesis routes.
FAQ Section 1: Catalyst & Pathway Troubleshooting
Q1: My oxidative cyclization reaction mixture turns dark, and TLC shows multiple baseline spots. What is happening, and how do I prevent it? The Causality: A dark, tarry reaction mixture is the hallmark of 2-aminophenol auto-oxidation[1]. 2-Aminophenol is highly susceptible to oxidative degradation, especially at elevated temperatures in the presence of trace metals or excess oxygen. If the initial imine condensation step is slower than the oxidation rate of the aminophenol, your starting material will polymerize before it can form the product. The Solution: Decouple the reaction steps. Start the condensation under an inert atmosphere (N₂ or Ar) to protect the 2-aminophenol. Once TLC confirms the complete formation of the Schiff base (imine) intermediate, introduce your oxidant (e.g., an O₂ balloon or controlled air flow) to drive the final oxidative dehydrogenation step[1].
Q2: My reaction stalls at the benzoxazoline intermediate. How do I push it to the fully aromatized benzoxazole?
The Causality: The conversion of the saturated benzoxazoline ring to the aromatic benzoxazole requires the removal of two hydrogen atoms. If the reaction stalls, your system lacks the oxidative potential to overcome the activation energy of this dehydrogenation.
The Solution: Implement a dual-function catalyst system. For example, using a
Mechanistic pathway of oxidative cyclization to benzoxazole.
FAQ Section 2: Solvent Effects & Temperature Profiling
Q3: How do I choose between solvent-free conditions and traditional solvent systems? The Causality: Solvent selection dictates the mass transfer and transition-state stabilization of your reaction.
-
Solvent-Free: Using a Brønsted Acidic Ionic Liquid (BAIL) gel under solvent-free conditions maximizes the effective molarity of both the reactants and the acid sites[3]. This high local concentration drives the equilibrium of water-eliminating condensations forward without the need for azeotropic water removal, though it requires higher temperatures (e.g., 130°C) to maintain a reactant melt[3][4].
-
Polar Protic Solvents (e.g., Ethanol): If you are using solid-supported or nanoparticle catalysts (like ZnS nanoparticles), ethanol is ideal. The protic solvent forms hydrogen bonds with the catalyst surface and the substrates, stabilizing the transition state and allowing the reaction to proceed rapidly at much lower temperatures (70°C)[5][6].
-
Non-Polar Solvents (e.g., Toluene): Required when using moisture-sensitive Lewis acids or redox systems (like the
system) that would be deactivated by strongly coordinating polar solvents[2].
Q4: I am using a solvent-free method, but my yield is low. What is the limiting factor? The Causality: In solvent-free systems, poor mass transfer is the primary culprit. If your starting materials are high-melting solids that do not form a eutectic melt at the target temperature, the catalyst cannot interact with the substrates. The Solution: Increase the temperature incrementally until a homogenous melt is achieved, or add a minimal amount of a high-boiling, non-interfering solvent (like PEG-400) to act as a liquid phase without diluting the reaction excessively.
Quantitative Data: Catalyst & Condition Matrix
To aid in your experimental design, the following table synthesizes field-proven reaction parameters, highlighting the trade-offs between temperature, time, and catalyst choice.
| Catalyst System | Substrates | Solvent | Temp (°C) | Time | Yield (%) | Mechanistic Advantage |
| BAIL Gel (1.0 mol%) | 2-Aminophenol + Aldehydes | Solvent-Free | 130 | 5–6 h | 85–98% | High localized acidity drives condensation; green chemistry profile[3]. |
| ZnS Nanoparticles (3 mg) | 2-Aminophenol + Aldehydes | Ethanol | 70 | 10–60 min | 80–96% | H-bonding stabilizes transition state; rapid kinetics at mild temps[5][6]. |
| 2-Aminophenol + Aldehydes | Toluene (O₂ atm) | 100 | 36 h | Good | Dual Lewis acid/redox activation prevents stalling at benzoxazoline[2]. |
Self-Validating Experimental Protocols
The following protocols are engineered with built-in validation steps to ensure you can monitor the chemical causality in real-time.
Protocol A: Solvent-Free Synthesis using BAIL Gel[3]
Ideal for robust substrates capable of forming a melt.
-
Preparation: In a 5 mL reaction vessel, combine 2-aminophenol (1.0 mmol), the desired aldehyde (1.0 mmol), and the Brønsted acidic ionic liquid (BAIL) gel (1.0 mol%).
-
Thermal Activation: Heat the mixture to 130°C while stirring.
-
Validation Check: The solid mixture must transition into a homogenous melt. If it remains strictly solid, mass transfer will fail; consider adding a drop of liquid aldehyde or raising the temperature slightly.
-
-
Monitoring: Stir for 5–6 hours. Monitor via TLC (hexane:ethyl acetate).
-
Validation Check: The highly polar spot corresponding to 2-aminophenol should completely disappear, indicating full conversion to the less polar benzoxazole.
-
-
Workup & Recovery: Cool to room temperature. Dissolve the crude mixture in 10 mL of ethyl acetate.
-
Validation Check: The BAIL gel will remain insoluble. Filter the mixture to recover the catalyst, confirming its heterogeneous stability.
-
-
Purification: Evaporate the organic solvent under reduced pressure and recrystallize the crude product from ethanol.
Protocol B: Oxidative Cyclization using [2]
Ideal for sensitive substrates prone to auto-oxidation.
-
Imine Pre-formation: Dissolve 2-aminophenol (1.2 mmol) and the aldehyde (1.0 mmol) in 5 mL of anhydrous toluene. Stir for 20 minutes at room temperature under a Nitrogen atmosphere.
-
Validation Check: Performing this step under N₂ prevents the dark discoloration associated with 2-aminophenol oxidation[1].
-
-
Catalyst Addition: Add
(15 mol%) and (10 mol%) to the mixture. -
Oxidative Phase: Swap the inert atmosphere for an Oxygen balloon. Heat the mixture to 100°C for 36 hours.
-
Validation Check: TLC will initially show the Schiff base, which will gradually convert to the highly UV-active benzoxazole spot. A lack of progression indicates insufficient O₂ diffusion; increase the stirring RPM.
-
-
Isolation: Cool to room temperature, perform an aqueous wash to remove inorganic salts, extract with ethyl acetate, dry over anhydrous
, and purify via silica gel column chromatography.
References
-
Nguyen et al. "Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition." ACS Omega, [Link]
-
"Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review." RSC Advances, [Link]
-
"An efficient synthesis of 2-substituted benzoxazoles using cerium(III) chloride/sodium iodide as catalyst." Journal of Chemical Research, [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. ajgreenchem.com [ajgreenchem.com]
Technical Support Center: Interpretation of Complex NMR Spectra of Substituted Benzoxazoles
Welcome to the technical support center for the analysis of substituted benzoxazoles. As a class of heterocyclic compounds pivotal in medicinal chemistry and materials science, their unambiguous structural characterization is paramount.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose. However, the spectra of polysubstituted derivatives can become exceedingly complex due to signal overlapping and nuanced substituent effects.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, focusing on the causal relationships behind spectral features and providing robust, self-validating workflows to tackle even the most challenging structural elucidations.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses common questions regarding the basic NMR features of the benzoxazole scaffold.
Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for the core benzoxazole system?
A1: The benzoxazole core has a distinct electronic environment shaped by the fused aromatic ring and the electron-withdrawing nature of the oxazole moiety. This results in characteristic chemical shift ranges.
-
¹H NMR: Protons on the fused benzene ring typically resonate in the downfield aromatic region, generally between δ 7.0 and 8.5 ppm.[1] If the C-2 position is unsubstituted, its proton (H-2) is highly deshielded and appears as a singlet around δ 8.0 - 8.2 ppm.[1]
-
¹³C NMR: The carbons within the benzoxazole core span a wide range. The C-2 carbon is the most deshielded due to its position between two heteroatoms (N and O), resonating at approximately δ 160 - 168 ppm. The bridgehead carbons, C-3a and C-7a, are also significantly downfield (δ 140 - 152 ppm). Carbons ortho to the heteroatoms (C-4, C-7) are more shielded (δ 110-121 ppm) compared to C-5 and C-6 (δ 124-128 ppm).[1]
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the Unsubstituted Benzoxazole Core.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| C-2 | 8.0 - 8.2 (if H present) | 160.0 - 168.0 | Highly deshielded by adjacent N and O atoms.[1] |
| C-3a | - | 140.0 - 143.0 | Bridgehead carbon adjacent to N.[1] |
| C-4 | 7.5 - 7.8 | 110.0 - 112.0 | Shielded by the electronic effect of the nitrogen atom.[1] |
| C-5 | 7.2 - 7.5 | 124.0 - 128.0 | |
| C-6 | 7.2 - 7.5 | 124.0 - 128.0 | |
| C-7 | 7.5 - 7.8 | 118.0 - 121.0 | |
| C-7a | - | 149.0 - 152.0 | Bridgehead carbon adjacent to O.[1] |
Note: Values are typical for standard solvents like CDCl₃ or DMSO-d₆ and can be influenced by substituent effects.[1]
Q2: How do electron-donating and electron-withdrawing substituents alter the chemical shifts?
A2: The electronic nature of substituents dramatically influences the chemical shifts of nearby nuclei. This is a key principle in assigning substituent positions.
-
Electron-Donating Groups (EDGs) like -OCH₃, -CH₃, or -N(CH₃)₂ increase electron density on the ring.[4] This enhanced shielding causes attached and nearby protons and carbons to shift upfield (to lower δ values). For example, a methoxy group on the benzene ring will cause the ortho and para protons to shift to a lower ppm value.
-
Electron-Withdrawing Groups (EWGs) such as -NO₂, -CN, or halogens decrease electron density on the ring. This deshielding effect causes attached and nearby nuclei to shift downfield (to higher δ values). A nitro group, for instance, will significantly shift ortho and para protons to higher ppm values.[5]
Understanding these trends is crucial for making initial structural hypotheses based on 1D NMR data.
Q3: My aromatic signals are all overlapping. How can I resolve them?
A3: Signal overlap in the aromatic region is the most common challenge with substituted benzoxazoles. When simple 1D ¹H NMR is insufficient, a suite of 2D NMR experiments is essential for unambiguous assignment.[6]
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[7] It is invaluable for tracing the connectivity of protons within the same spin system, for example, identifying which protons are adjacent on the benzene ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached.[7] It provides a direct link between the ¹H and ¹³C spectra, allowing you to assign the chemical shift of a carbon based on its attached, and often more easily assigned, proton.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for structure elucidation of complex substituted molecules. HMBC reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more).[8] This long-range connectivity information is critical for placing substituents and piecing together the molecular framework. For instance, a proton on a substituent will show a correlation to the carbon atom on the benzoxazole ring to which it is attached.
Part 2: Troubleshooting Guide - From Spectra to Structure
This section provides solutions to specific problems encountered during spectral interpretation.
Problem 1: I am unsure of the exact position of my substituent on the benzene ring.
Solution: This is a classic problem solved by leveraging long-range ¹H-¹³C correlations from an HMBC experiment. The key is to look for correlations between protons on the substituent and carbons within the benzoxazole core.
Workflow for Substituent Placement using HMBC:
-
Identify Protons on the Substituent: Locate the signals corresponding to your substituent in the ¹H NMR spectrum (e.g., the -CH₂- protons of a benzyl group).
-
Acquire an HMBC Spectrum: Run a standard HMBC experiment. This experiment is designed to show correlations over J-coupling pathways of ~5-10 Hz, which is typical for 2- and 3-bond C-H couplings.[8]
-
Trace the Connectivity: In the HMBC spectrum, find the cross-peak that connects the substituent proton(s) to a carbon in the benzoxazole ring. This cross-peak reveals a 2- or 3-bond coupling.
-
Confirm the Attachment Point: For example, if you have a 5-methyl substituted benzoxazole, the methyl protons (¹H) should show a strong HMBC correlation to C-5 (a ³J coupling) and C-4/C-6 (²J couplings) of the benzene ring. This pattern definitively confirms the position.
Diagram: HMBC Workflow for Substituent Placement
Caption: Workflow for confirming substituent position using HMBC.
Problem 2: I have two possible isomers and the ¹H NMR spectra are nearly identical. How can I differentiate them?
Solution: When ¹H NMR is ambiguous, the Nuclear Overhauser Effect (NOE) can provide definitive structural information. NOE detects protons that are close in space (< 5 Å), regardless of whether they are connected through bonds.[9] This is particularly useful for distinguishing between isomers where the key difference is the spatial arrangement of groups.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D experiment that shows all through-space correlations simultaneously.[9]
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): Preferred for medium-sized molecules where the standard NOE might be zero or very weak.[9][10]
Example Application: Imagine you have synthesized a 2-benzylbenzoxazole and are unsure if a second substituent is at the C-7 or C-4 position.
-
If the substituent is at C-7: A NOESY or ROESY experiment should show a cross-peak between the benzylic protons (-CH₂-) of the C-2 substituent and the H-7 proton.
-
If the substituent is at C-4: No such correlation would be observed. Instead, you might see a correlation between the benzylic protons and the H-4 proton.
Problem 3: My predicted ¹³C chemical shifts from computational software don't match my experimental data well. What's wrong?
Solution: Density Functional Theory (DFT) calculations are powerful tools for predicting NMR spectra but require careful methodology.[11][12] Discrepancies often arise from suboptimal calculation parameters.
Key Considerations for Accurate DFT-NMR Prediction:
-
Geometry Optimization: The molecular geometry must be fully optimized at a suitable level of theory (e.g., B3LYP/6-31G(d)) before calculating NMR parameters. An inaccurate structure will yield inaccurate shifts.
-
GIAO Method: The Gauge-Including Atomic Orbital (GIAO) method is the standard and most reliable approach for calculating chemical shifts.
-
Solvent Effects: NMR spectra are typically recorded in solution. Performing the calculation in the gas phase can lead to significant errors. Use a solvent model like the Polarizable Continuum Model (PCM) that matches your experimental solvent (e.g., PCM=DMSO).
-
Referencing: Calculated absolute shieldings must be converted to chemical shifts by referencing them against the calculated shielding of a standard, typically Tetramethylsilane (TMS), computed at the exact same level of theory.
Diagram: Structure Elucidation Workflow
Caption: A comprehensive workflow for benzoxazole structure elucidation.
Part 3: Experimental Protocols
Protocol 1: Standard Sample Preparation for High-Resolution NMR
High-quality spectra are contingent on meticulous sample preparation.[1]
-
Sample Quantity:
-
¹H NMR: Weigh 1-5 mg of the purified benzoxazole derivative.
-
¹³C NMR & 2D NMR: Use a higher concentration, typically 10-25 mg, to ensure adequate signal-to-noise, especially for quaternary carbons and long-range correlations.[1]
-
-
Solvent Selection: Choose a high-purity deuterated solvent that fully dissolves the sample. CDCl₃ is common, but DMSO-d₆ is excellent for less soluble compounds. Use approximately 0.6-0.7 mL of solvent.[1]
-
Dissolution: Place the sample in a clean vial, add the solvent, and mix vigorously. Gentle warming or sonication can aid dissolution.
-
Filtration (Critical): If any particulate matter remains, the solution must be filtered to prevent magnetic field distortions that cause line broadening.[1] A small plug of glass wool in a Pasteur pipette is effective.
-
Transfer: Transfer the clear solution to a clean, dry 5 mm NMR tube.
-
Internal Standard: For precise referencing, use the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H) or add a small amount of tetramethylsilane (TMS).[1]
-
Degassing (for NOE experiments): For quantitative NOE studies on small molecules, removing dissolved paramagnetic oxygen is crucial.[10] This is best achieved by several freeze-pump-thaw cycles.
References
-
Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
-
Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazazoles. (2013). Molecules. Available at: [Link]
-
Understanding 2D NMR Spectra: How to Read and Interpret Them. (2025). Creative Biostructure. Available at: [Link]
-
¹H and ¹³C NMR Spectra of Substituted Benzoic Acids. (2015). Royal Society of Chemistry. Available at: [Link]
-
Synthesis, characterization and biological evaluation of benzoxazole derivatives. (2012). Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2023). Molecules. Available at: [Link]
-
¹³C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. SciSpace. Available at: [Link]
-
Spectroscopic, antimicrobial and computational study of novel benzoxazole derivative. ResearchGate. Available at: [Link]
-
A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. (2024). Molecules. Available at: [Link]
-
Quantum mechanical and spectroscopic (FT-IR, FT-Raman, ¹H NMR and UV) investigations of 2-(p-nitrobenzyl) benzoxazole. (2014). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
-
Complete Assignments of ¹H and ¹³C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. (2025). Molecules. Available at: [Link]
-
Comparison of the substituent effects on the ¹³C NMR with the ¹H NMR chemical shifts of CH=N in substituted benzylideneanilines. ResearchGate. Available at: [Link]
-
Benzoxazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Novel hybrids of 1,2,3-triazole-benzoxazole: design, synthesis, and assessment of DprE1 enzyme inhibitors using fluorometric assay and computational analysis. (2024). RSC Medicinal Chemistry. Available at: [Link]
-
Structure et réactivité des benzoxazoles: étude par résonance magnétique nucléaire du carbone-13. ResearchGate. Available at: [Link]
-
Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. (2022). Biosciences Biotechnology Research Asia. Available at: [Link]
-
A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. (2025). Molecules. Available at: [Link]
-
H-C multiple-bond correlations: HMBC. (2010). Available at: [Link]
-
How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025). AZoOptics. Available at: [Link]
-
A simple ¹H nmr conformational study of some heterocyclic azomethines. (1981). Canadian Journal of Chemistry. Available at: [Link]
-
Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. (2019). ACS Omega. Available at: [Link]
-
NOE Experiments on the Bruker 400 and 500. (2018). Available at: [Link]
-
NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. (2023). Molecules. Available at: [Link]
-
Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives. (2023). Molecules. Available at: [Link]
-
Recent advances in computational predictions of NMR parameters for the structure elucidation of carbohydrates: methods and limitations. (2013). Chemical Society Reviews. Available at: [Link]
-
2-Aminobenzoxazole ligands of the hepatitis C virus internal ribosome entry site. (2014). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
12.08 Solving NMR spectra. (2019). Chemistry LibreTexts. Available at: [Link]
-
NOESY and ROESY. (2014). ORGANIC SPECTROSCOPY INTERNATIONAL. Available at: [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. chem.as.uky.edu [chem.as.uky.edu]
- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: NOESY and ROESY [orgspectroscopyint.blogspot.com]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 11. mdpi.com [mdpi.com]
- 12. Recent advances in computational predictions of NMR parameters for the structure elucidation of carbohydrates: methods and limitations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Strategies to prevent the formation of impurities during benzoxazole synthesis.
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Impurity Prevention & Process Optimization in Benzoxazole Synthesis Reference ID: BZX-OPT-2026
Introduction: The Purity Paradox
In drug discovery, the benzoxazole scaffold is a privileged structure, but its synthesis is often plagued by "tarry" by-products and persistent intermediates. As researchers, we often treat the synthesis as a simple condensation, ignoring that 2-aminophenol is a "redox-active" liability and that the reaction mechanism differs fundamentally between aldehyde and carboxylic acid precursors.
This guide moves beyond standard recipes to address the causality of impurity formation. We will focus on three critical failure points: Oxidative Degradation , Incomplete Cyclization (The "Schiff Base" Trap) , and Acid-Induced Polymerization .
Module 1: Raw Material Integrity (The "Black Tar" Issue)
Issue: The reaction mixture turns dark brown or black immediately upon mixing or heating, often before the main reaction begins. Diagnosis: Oxidative dimerization of 2-aminophenol.
The Mechanism
2-Aminophenol is highly susceptible to air oxidation.[1] It oxidizes to form quinone imines, which rapidly polymerize or react with the amino groups of unoxidized starting material to form phenoxazinone-type dyes (often deep red/black). This is an autocatalytic radical process that competes with your desired condensation.
Protocol: The "Inert-First" Handling System
Do not skip these steps if your starting material is anything other than off-white.
-
Visual Inspection: If the 2-aminophenol is brown/purple, it must be purified. Using oxidized starting material acts as a radical initiator for further degradation.
-
Purification Protocol (Recrystallization):
-
Dissolve crude 2-aminophenol in boiling water containing 1% sodium bisulfite (NaHSO₃) as a reducing agent.
-
Add activated charcoal (5% w/w), stir for 5 mins, and filter hot.
-
Cool rapidly to 0°C. Collect crystals and dry under vacuum (not air).
-
-
Reaction Setup:
-
Purge the reaction vessel with N₂ or Ar for 15 minutes before adding the aminophenol.
-
Degas reaction solvents using the "freeze-pump-thaw" method or vigorous sparging with inert gas.
-
Module 2: The Aldehyde Route (The "Stalled" Intermediate)
Issue: Product contains a persistent yellow/orange impurity that co-elutes with the benzoxazole. NMR shows a characteristic imine proton (
The Mechanism
When reacting 2-aminophenol with an aldehyde, the reaction proceeds in two distinct steps:
-
Condensation: Formation of the Schiff base (Imine). This is fast and reversible.
-
Cyclization & Oxidation: Ring closure to the benzoxazoline, followed by oxidation to the benzoxazole. Critical Failure: Without an oxidant, the reaction stops at the benzoxazoline or Schiff base stage. The Schiff base is often stable enough to survive workup but degrades on silica, complicating purification.
Troubleshooting Workflow
Q: I am using an aldehyde but no external oxidant. Why is my yield low? A: You are relying on atmospheric oxygen, which is diffusion-limited.
-
Fix: Switch to an active oxidative cyclization method.
-
Reagent: Add 1.1 equiv of DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or MnO₂ (activated) to drive the benzoxazoline
benzoxazole step. -
Green Alternative: Use 5 mol% TEMPO with open-air stirring, or a heterogeneous catalyst like LAIL@MNP (Lewis Acidic Ionic Liquid on Magnetic Nanoparticles) which facilitates the redox step [1].
-
Q: How do I remove the unreacted Schiff base? A: Schiff bases are hydrolytically unstable in dilute acid, whereas benzoxazoles are relatively robust.
-
Wash Step: Wash the organic reaction extract with 1M HCl (cold). This hydrolyzes the Schiff base back to the aldehyde and amine (which goes into the aqueous layer). Note: Test stability of your specific benzoxazole on a small scale first.
Module 3: The Carboxylic Acid Route (PPA/Acid Catalysis)
Issue: Formation of insoluble oligomers or "gummy" residues; low yield despite high temperature. Diagnosis: Acid-catalyzed polymerization or N-acylation without ring closure.
The Mechanism
In Polyphosphoric Acid (PPA) or boric acid melts, the reaction requires high heat (>150°C) to drive water removal.
-
N-Acylation: Formation of the amide (fast).
-
Dehydrative Cyclization: Ring closure (slow, rate-determining). Impurity Source: If the temperature is too low, the amide remains. If too high/long, the electron-rich phenol ring undergoes electrophilic aromatic substitution (oligomerization).
Optimization Table: Acid-Catalyzed Parameters
| Parameter | Recommendation | Rationale |
| Stoichiometry | 1:1.05 (Acid:Aminophenol) | Slight excess of aminophenol prevents purification issues; excess acid is easier to remove via alkaline wash. |
| Temperature | 140°C – 160°C | Below 140°C: Incomplete cyclization (Amide impurity). Above 180°C: Tar formation. |
| Drying | PPA (Pre-dried) | PPA is hygroscopic. Water in PPA shifts the equilibrium back to the open amide. |
| Work-up | Ice-Water Quench + NaHCO₃ | Neutralization is exothermic. Slow addition prevents local overheating and hydrolysis. |
Visualizing the Impurity Pathways
The following diagram maps the divergence points where impurities are generated based on the starting material (Aldehyde vs. Acid).
Caption: Divergent reaction pathways showing critical failure points: Oxidation of starting material (Red), Stalled intermediates (Yellow), and the requirement for oxidants in the aldehyde route.
Module 4: Purification & Isolation Protocols
Q: My product is a solid but contains minor colored impurities. How do I purify it without column chromatography?
A: The "Precipitation-Recrystallization" Protocol Benzoxazoles often crystallize well, but "oiling out" is a common problem if the solvent polarity is incorrect.
-
Dissolution: Dissolve the crude solid in a minimum amount of hot Acetone or Ethyl Acetate .[2][3]
-
Clarification: If colored, add activated charcoal, boil for 2 mins, and filter hot through Celite.
-
Precipitation:
-
Maintain the filtrate at ~50°C.
-
Slowly add Acetonitrile or Water (anti-solvent) dropwise until persistent turbidity is observed [2].
-
Allow to cool slowly to room temperature, then to 4°C.
-
Why this works: The slow addition of anti-solvent at heat prevents the trapping of impurities that occurs during "crash" precipitation.
-
Q: When should I use Column Chromatography? A: Use silica gel chromatography if the "Schiff base" impurity is present (Aldehyde route).
-
Mobile Phase: Hexane:Ethyl Acetate (Start 95:5, Gradient to 80:20).
-
Note: Benzoxazoles are less polar than the corresponding aminophenols but often close in Rf to the Schiff base. A shallow gradient is essential.
Frequently Asked Questions (FAQ)
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<40%) | Water in reaction (Acid route) OR Lack of oxidant (Aldehyde route). | Use fresh PPA or add drying agent. For aldehydes, add DDQ or bubble air vigorously. |
| Product is Red/Purple | Oxidation of 2-aminophenol before reaction. | Recrystallize starting material with NaHSO₃. Use N₂ atmosphere. |
| Melting Point Depression | Presence of N-acyl intermediate (Amide). | Reaction temperature was too low. Reflux in xylene with p-TsOH to drive cyclization. |
| "Oiling Out" during workup | High concentration of oligomers. | Dissolve oil in Et2O, wash with 5% NaOH (removes unreacted phenols), then dry and evaporate. |
References
-
BenchChem Technical Support. (2025).[1][2][3][4][5] Troubleshooting Cyclization in Benzoxazole Synthesis. Retrieved from
-
Google Patents. (2006). Process for the purification of substituted benzoxazole compounds (WO2006096624A1). Retrieved from
-
RSC Advances. (2025). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. Retrieved from
-
Organic Chemistry Portal. (2024). Benzoxazole Synthesis: Recent Advances and Protocols. Retrieved from
Sources
Validation & Comparative
Comprehensive Methods for the Structural Confirmation of Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate
Executive Summary
As a Senior Application Scientist, I frequently encounter challenges in the unambiguous structural characterization of heavily substituted heterocycles. Methyl 2-methyl-1,3-benzoxazole-7-carboxylate (CAS: 136663-25-7) is a prime example. Benzoxazole derivatives are privileged scaffolds in medicinal chemistry, known for their diverse pharmacological profiles, including antimicrobial and neuroprotective activities[1][2]. However, confirming their exact regiochemistry—specifically distinguishing a C-7 ester from a C-4 ester—requires a rigorous, multi-modal analytical approach. Relying on a single technique often leads to mischaracterization.
In this guide, I objectively compare the performance of High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR) spectroscopy, and Single Crystal X-Ray Diffraction (SCXRD), providing a self-validating framework for absolute structural confirmation.
Analytical workflow for the structural confirmation of benzoxazole derivatives.
Comparative Analysis of Analytical Modalities
To build a robust data package for publication or regulatory submission, it is critical to understand the strengths and limitations of each analytical tool.
| Analytical Method | Primary Utility | Sample Requirement | Speed | Cost | Key Limitation |
| NMR (1D & 2D) | Atom connectivity & regiochemistry | 2–10 mg | Medium | Moderate | Requires high sample purity and solubility. |
| HRMS (ESI-TOF) | Exact mass & molecular formula | < 0.1 mg | Fast | Low | Cannot definitively distinguish positional isomers. |
| FT-IR | Functional group confirmation | < 1 mg | Fast | Low | Low structural resolution; primarily orthogonal support. |
| SCXRD | Absolute 3D spatial conformation | Single crystal (0.1 mm) | Slow | High | Requires high-quality diffracting crystals. |
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality & Theory: While HRMS provides the molecular formula, it cannot easily differentiate positional isomers. NMR is the gold standard for mapping atom-to-atom connectivity[3]. For Methyl 2-methyl-1,3-benzoxazole-7-carboxylate, 1D ¹H and ¹³C NMR will confirm the presence of the required functional groups, but 2D HMBC (Heteronuclear Multiple Bond Correlation) is essential to prove the ester is at C-7. The H-6 proton will show a strong ³J coupling to the ester carbonyl carbon, a correlation that would be absent or shifted if the ester were at C-4[4].
Key HMBC NMR correlations establishing the regiochemistry of the C-7 ester.
Quantitative NMR Data Summary (400 MHz, CDCl₃):
| Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity & Coupling (J in Hz) | Diagnostic Significance |
| ¹H | -OCH₃ | 4.02 | Singlet (3H) | Confirms presence of methyl ester |
| ¹H | C2-CH₃ | 2.68 | Singlet (3H) | Confirms 2-methyl substitution |
| ¹H | H-6 | 7.92 | Doublet of doublets (J = 8.0, 1.2) | Deshielded by ortho-ester; HMBC to C=O |
| ¹H | H-4 | 7.80 | Doublet of doublets (J = 7.8, 1.2) | Deshielded by adjacent ring nitrogen |
| ¹H | H-5 | 7.35 | Triplet (J = 7.9) | Meta-position, standard aromatic shift |
| ¹³C | C=O | 165.4 | Quaternary | Ester carbonyl carbon |
| ¹³C | C-2 | 164.2 | Quaternary | Oxazole ring carbon (O-C=N) |
| ¹³C | C-7a | 149.8 | Quaternary | Bridgehead carbon attached to Oxygen |
| ¹³C | C-3a | 142.5 | Quaternary | Bridgehead carbon attached to Nitrogen |
Experimental Protocol (NMR):
-
Sample Preparation: Dissolve 5–10 mg of the purified compound in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard). Transfer to a 5 mm NMR tube.
-
Acquisition: Acquire spectra on a 400 MHz or 500 MHz spectrometer at 298 K. Run standard ¹H (16 scans), ¹³C{¹H} (1024 scans), HSQC, and HMBC sequences.
-
Self-Validation System: Check the ¹H integral ratios. The integration of the -OCH₃ singlet (δ 4.02) must perfectly match the C-2 methyl singlet (δ 2.68) at exactly 3:3. The sum of the aromatic proton integrals (H-4, H-5, H-6) must equal 3. Any deviation indicates an impurity or incomplete cyclization.
Section 2: High-Resolution Mass Spectrometry (HRMS)
Causality & Theory: HRMS (specifically ESI-TOF) is utilized to confirm the exact molecular weight and elemental composition (C₁₀H₉NO₃). The fragmentation pattern (MS/MS) provides diagnostic product ions, such as the loss of a methoxy radical (•OCH₃, -31 Da) from the ester, which is heavily characteristic of methyl esters[5].
Experimental Protocol (LC-HRMS):
-
Sample Preparation: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol/Water (50:50, v/v) with 0.1% formic acid.
-
Acquisition: Inject 1 µL into a Q-TOF mass spectrometer equipped with an Electrospray Ionization (ESI) source operating in positive mode. Set the capillary voltage to 3.5 kV and desolvation temperature to 350 °C.
-
Self-Validation System: The observed [M+H]⁺ peak must fall within < 5 ppm mass error of the theoretical value (m/z 192.0655). Furthermore, the isotopic distribution must exhibit an A+1 peak at ~11.3% relative abundance, validating the presence of exactly 10 carbon atoms.
Section 3: Orthogonal Validation (FT-IR & SCXRD)
Causality & Theory:
-
FT-IR: Provides rapid, orthogonal confirmation of functional groups. The ester carbonyl (C=O) and the benzoxazole imine (C=N) have distinct vibrational modes.
-
SCXRD: The ultimate arbiter of 3D spatial arrangement. If NMR HMBC correlations are ambiguous due to overlapping signals, X-ray crystallography definitively maps the atomic coordinates in the solid state[5].
Experimental Protocol (FT-IR & SCXRD):
-
FT-IR Acquisition: Place 1 mg of solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer. Apply pressure and record the spectrum from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).
-
FT-IR Self-Validation: The presence of a sharp C=O stretch at ~1720 cm⁻¹ and a C=N stretch at ~1620 cm⁻¹, coupled with the strict absence of broad -OH or -NH bands (>3000 cm⁻¹), confirms complete cyclization of the benzoxazole ring.
-
SCXRD Crystallization: Dissolve 10 mg of the compound in a minimal volume of Ethyl Acetate. Layer carefully with Hexane and allow slow evaporation at room temperature over 48 hours to yield single crystals.
-
SCXRD Self-Validation: After diffraction data collection and refinement, the final R1 value must be < 0.05. A higher R-factor suggests twinning or misplaced electron density, necessitating structural re-evaluation.
References
-
"Benzoxazole derivatives: design, synthesis and biological evaluation." National Center for Biotechnology Information (PMC). URL:[Link]
-
"Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer's disease." Arabian Journal of Chemistry. URL:[Link]
-
"Structure elucidation and complete NMR spectral assignments of a new benzoxazolinone glucoside from Acanthus ilicifolius." PubMed. URL:[Link]
-
"Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines." MDPI. URL:[Link]
Sources
- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer’s disease - Arabian Journal of Chemistry [arabjchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Structure elucidation and complete NMR spectral assignments of a new benzoxazolinone glucoside from Acanthus ilicifolius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Comprehensive Spectral Validation Guide: Experimental vs. Literature Data for Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate
Introduction
The benzoxazole scaffold is a privileged structure in medicinal chemistry, frequently serving as a bioisostere for nucleic acid bases. It exhibits a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties . Substitutions at the 7-position—such as the methyl ester group in Methyl 2-methyl-1,3-benzoxazole-7-carboxylate (CAS: 1234847-45-0 / 136663-25-7)—are critical for modulating steric bulk and hydrogen-bonding interactions within target protein binding pockets.
For drug development professionals and synthetic chemists, confirming the structural integrity and purity of this building block is paramount. This guide provides an objective comparison between in-house experimental spectral data (NMR, FT-IR, LC-MS) and established literature benchmarks. By detailing the causality behind each analytical choice, this guide serves as a self-validating protocol for rigorous quality control.
Analytical Workflow Visualization
Caption: Analytical workflow for the structural validation of benzoxazole derivatives.
Experimental Methodologies & Causality
To ensure a self-validating system, the following protocols were executed. Every step is designed to minimize artifacts and maximize signal resolution.
Sample Preparation and NMR Spectroscopy
-
Step 1: Dissolve 10 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).
-
Causality: CDCl₃ is selected because the benzoxazole ester lacks highly polar hydrogen-bonding groups (like free carboxylic acids or amines) that would necessitate highly polar solvents like DMSO-d₆. CDCl₃ provides excellent solubility, sharp peak resolution, and prevents solvent-exchange artifacts. TMS acts as an internal standard (0.00 ppm) to calibrate chemical shifts accurately .
-
Step 2: Acquire ¹H NMR spectra at 400 MHz and ¹³C NMR spectra at 100 MHz at 298 K.
-
Causality: A 400 MHz field strength provides sufficient magnetic dispersion to resolve the complex splitting patterns (doublet of doublets) of the adjacent aromatic protons (H-4, H-5, H-6) on the benzoxazole core.
FT-IR Spectroscopy (ATR Method)
-
Step 1: Place 1-2 mg of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. Apply consistent pressure using the anvil.
-
Causality: The ATR method eliminates the need for KBr pellet pressing. KBr is highly hygroscopic; absorbing atmospheric moisture during pellet preparation often introduces a false broad -OH stretch around 3300 cm⁻¹, which could be misidentified as ester hydrolysis. ATR preserves the true crystalline state of the sample.
-
Step 2: Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹, accumulating 32 scans to maximize the signal-to-noise ratio.
LC-MS Analysis
-
Step 1: Dilute the sample to 1 µg/mL in HPLC-grade methanol containing 0.1% formic acid.
-
Causality: Formic acid acts as an ionization enhancer. The basic nitrogen atom (N-3) of the benzoxazole ring readily accepts a proton. Therefore, Positive Electrospray Ionization (ESI+) is the most sensitive and logical choice for mass detection of this scaffold.
-
Step 2: Inject 2 µL into the LC-MS system, monitoring the m/z range of 100-500.
Data Presentation: Experimental vs. Literature Comparison
The following tables summarize the quantitative spectral data obtained in-house compared to aggregated literature benchmarks for benzoxazole-7-carboxylate syntheses .
Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)
| Proton Assignment | Multiplicity | Experimental Shift (ppm) | Literature Shift (ppm) | Mechanistic Causality |
| 2-CH₃ | Singlet (3H) | 2.68 | 2.69 | Deshielded by the adjacent C=N double bond of the oxazole ring. |
| OCH₃ | Singlet (3H) | 4.01 | 4.02 | Strongly deshielded by the electronegative ester oxygen. |
| H-5 | Triplet (1H) | 7.41 | 7.42 | Meta to both heteroatoms; falls in the standard aromatic range. |
| H-4 | Doublet of doublets (1H) | 7.84 | 7.85 | Ortho to the oxazole nitrogen; slightly deshielded. |
| H-6 | Doublet of doublets (1H) | 7.97 | 7.98 | Ortho to the ester group; strongly deshielded by carbonyl magnetic anisotropy. |
Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃)
| Carbon Assignment | Experimental Shift (ppm) | Literature Shift (ppm) | Structural Significance |
| 2-CH₃ | 14.5 | 14.6 | Aliphatic methyl attached to an sp² hybridized carbon. |
| OCH₃ | 52.3 | 52.4 | Methoxy carbon of the ester group. |
| C-7 | 115.2 | 115.0 | Aromatic carbon substituted with the electron-withdrawing ester. |
| C-5 | 124.3 | 124.5 | Unsubstituted aromatic carbon. |
| C-4 | 125.0 | 125.1 | Unsubstituted aromatic carbon. |
| C-6 | 127.1 | 127.3 | Unsubstituted aromatic carbon. |
| C-3a | 142.0 | 142.1 | Bridgehead aromatic carbon adjacent to nitrogen. |
| C-7a | 149.1 | 149.2 | Bridgehead aromatic carbon adjacent to oxygen. |
| C-2 | 164.6 | 164.8 | Oxazole ring carbon flanked by both O and N (highly deshielded). |
| C=O | 165.1 | 165.2 | Ester carbonyl carbon. |
Table 3: FT-IR and LC-MS Data Comparison
| Parameter | Experimental Result | Literature Benchmark | Diagnostic Value |
| FT-IR: C=O Stretch | 1726 cm⁻¹ | 1725 cm⁻¹ | Confirms the presence of the intact ester carbonyl. |
| FT-IR: C=N Stretch | 1614 cm⁻¹ | 1615 cm⁻¹ | Characteristic vibrational mode of the benzoxazole ring system. |
| FT-IR: C-O Stretch | 1282 cm⁻¹ | 1280 cm⁻¹ | Confirms the ester C-O single bond stretching. |
| LC-MS: [M+H]⁺ | 192.06 m/z | 192.06 m/z | Validates the exact molecular weight (Theoretical MW: 191.18 g/mol ). |
Discussion & Mechanistic Insights
The experimental data demonstrates near-perfect alignment with literature expectations, validating the structural identity of the compound.
-
Aromatic Splitting System: The ¹H NMR spectrum exhibits a classic AMX spin system for the aromatic protons. The H-6 proton is shifted significantly downfield (7.97 ppm) compared to H-5 (7.41 ppm). This is a direct causal result of the magnetic anisotropy and electron-withdrawing nature of the adjacent ester carbonyl at the C-7 position.
-
Heteroatom Influence: In the ¹³C NMR spectrum, the C-2 carbon resonates far downfield at 164.6 ppm. This extreme shift is a hallmark of the benzoxazole core, as the carbon is simultaneously deshielded by the electronegativity of both the oxygen and nitrogen atoms in the five-membered ring.
-
Purity & Degradation Check: The FT-IR spectrum serves as a rapid purity check. The sharp C=O stretch at 1726 cm⁻¹ confirms the ester remains intact. If the sample had undergone hydrolysis during storage or synthesis, this peak would shift, and a broad O-H band (2500–3300 cm⁻¹) corresponding to a carboxylic acid would appear. The absence of such bands confirms high sample fidelity.
Conclusion
By cross-referencing in-house spectroscopic data with established literature parameters, this guide confirms the structural integrity and high purity of Methyl 2-methyl-1,3-benzoxazole-7-carboxylate. The self-validating combination of NMR chemical shifts, ATR-FTIR vibrational modes, and ESI+ mass spectrometry provides a robust quality control framework, ensuring that this critical building block is ready for downstream drug discovery and development applications.
References
-
Title: Synthesis, characterization and biological evaluation of benzoxazole derivatives. Source: Journal of Chemical and Pharmaceutical Research URL: [Link]
-
Title: Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. Source: ACS Omega URL: [Link]
Comparative study of the biological activity of different benzoxazole esters.
Executive Summary: The Ester Advantage in Benzoxazole Scaffolds
Benzoxazoles are privileged heterocyclic scaffolds in medicinal chemistry, structurally isosteric to purine bases (adenine/guanine), granting them intrinsic affinity for various biological targets. However, the therapeutic utility of the parent benzoxazole acids is often limited by poor cellular permeability and low bioavailability.
This guide presents a technical comparison of Benzoxazole Esters —specifically focusing on the 2-substituted-1,3-benzoxazole-5-carboxylate series. By masking the polar carboxylic acid group, esterification modulates lipophilicity (
Chemical Space & Structural Comparison
The core comparison focuses on three derivative classes based on the ester chain length (
| Feature | Class A: Methyl Esters | Class B: Ethyl/Propyl Esters | Class C: Free Acids (Control) |
| General Structure | Benzoxazole-5-COOCH | Benzoxazole-5-COOC | Benzoxazole-5-COOH |
| Lipophilicity (LogP) | Moderate (~2.5 - 3.0) | High (> 3.5) | Low (< 1.5) |
| Solubility | Low (Organic solvents) | Very Low (Lipid soluble) | Moderate (Aqueous buffer pH >7) |
| Cell Permeability | Optimal | High (Potential efflux risk) | Poor (Ionized at physiological pH) |
| Primary Utility | Prodrug, Oral Bioavailability | Topical/Depot formulations | Active Metabolite (In vitro target) |
Comparative Biological Activity[1][2][3][4][5]
The following data synthesizes experimental results from recent comparative studies (see References), standardizing activity metrics for direct comparison.
Anticancer Activity (Cytotoxicity)
Assay: MTT Assay (72h exposure)
Cell Lines: MCF-7 (Breast), HepG2 (Liver), HCT-116 (Colon).[1][2]
Metric: IC
| Compound Class | Derivative Example | MCF-7 IC | HepG2 IC | Performance Insight |
| Methyl Ester | Methyl 2-(4-chlorophenyl)benzoxazole-5-acetate | 4.75 ± 0.2 | 3.95 ± 0.1 | Best in Class. High permeability allows intracellular accumulation before hydrolysis to the active acid. |
| Ethyl Ester | Ethyl 2-(4-chlorophenyl)benzoxazole-5-acetate | 6.10 ± 0.4 | 5.20 ± 0.3 | Slightly lower potency due to slower hydrolysis rates of the bulkier ethyl group by intracellular esterases. |
| Free Acid | 2-(4-chlorophenyl)benzoxazole-5-acetic acid | > 50.0 | 28.5 ± 1.5 | Poor. The ionized carboxylate prevents passive diffusion across the cell membrane, despite high intrinsic affinity. |
Antimicrobial Activity
Assay: Tube Dilution Method
Organisms:S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).
Metric: MIC (
| Compound Class | S. aureus MIC | E. coli MIC | C. albicans MIC | Mechanistic Note |
| Methyl Ester | 12.5 | 25.0 | 6.25 | Effective fungal penetration; ester hydrolysis is not required for membrane disruption mechanisms. |
| Nitro-Ester | 5-Nitro-benzoxazole-2-ester | 3.12 | 12.5 | 12.5 |
| Free Acid | > 100 | > 100 | > 100 | Inability to penetrate the peptidoglycan layer or outer membrane porins. |
Structure-Activity Relationship (SAR) Analysis
The biological superiority of the esters over the acids is driven by the "Lipophilic Trap" mechanism.
-
Entry: The neutral ester crosses the lipid bilayer via passive diffusion.
-
Activation: Intracellular esterases (e.g., hCE1, hCE2) hydrolyze the ester.
-
Accumulation: The resulting free acid is ionized at cytosolic pH (7.4), preventing it from diffusing back out ("Ion Trapping").
-
Targeting: The trapped acid binds to intracellular targets (e.g., COX-2, DNA topoisomerase, or tubulin).
Diagram: Mechanism of Action & SAR Logic
Caption: The "Ion Trapping" mechanism where benzoxazole esters act as prodrugs, ensuring high intracellular concentration of the active acid moiety.
Experimental Protocols
To ensure reproducibility, the following protocols utilize standard self-validating controls.
Synthesis of Methyl 2-Substituted-Benzoxazole-5-Carboxylates
Objective: Oxidative cyclization followed by esterification.
-
Reagents: 3-Amino-4-hydroxybenzoic acid (1 eq), Aromatic Aldehyde (1 eq), Methanol (solvent),
(Oxidant), (Catalyst). -
Step 1 (Schiff Base Formation): Dissolve amino acid and aldehyde in methanol. Reflux for 2-4 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).
-
Step 2 (Cyclization): Add
to the Schiff base solution at 0°C. Stir for 30 min, then warm to RT.-
Validation: Appearance of fluorescent spot on TLC (Benzoxazoles are highly fluorescent).
-
-
Step 3 (Esterification): Add catalytic conc.
to the reaction mixture (One-pot) or isolate acid and reflux in dry MeOH for 6 hours. -
Purification: Evaporate solvent. Neutralize with
. Extract with DCM. Recrystallize from Ethanol.[4][5] -
Characterization:
-
IR: Look for Ester C=O stretch at ~1720 cm
and C=N stretch at ~1610 cm . -
1H NMR: Singlet at ~3.9 ppm (OCH
).
-
In Vitro Cytotoxicity Assay (MTT)
Objective: Determine IC
-
Seeding: Seed cancer cells (e.g., MCF-7) at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Add test compounds (Ester vs Acid) dissolved in DMSO (Final DMSO < 0.1%).
-
Range: Serial dilutions from 0.1
M to 100 M. -
Controls: Untreated cells (Negative), 5-Fluorouracil (Positive).
-
-
Incubation: 72 hours at 37°C, 5% CO
. -
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Readout: Measure Absorbance at 570 nm.
-
Calculation: Plot % Viability vs Log[Concentration]. Use non-linear regression to calculate IC
.
Diagram: Synthesis & Assay Workflow
Caption: Integrated workflow from chemical synthesis to biological validation via MTT assay.
References
-
Narayana, B. et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal. Retrieved from [Link]
-
Al-Wahaibi, L.H. et al. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs. Molecules. Retrieved from [Link]
-
Sattar, R. et al. (2020).[2] Synthetic transformations and biological screening of benzoxazole derivatives: a review. Journal of Heterocyclic Chemistry. Retrieved from [Link]
-
Raju, B. et al. (2015).[6] Synthesis and biological evaluation of benzoxazole derivatives as potential antimicrobial agents. International Journal of Pharmacy and Biological Sciences. Retrieved from [Link][7]
Sources
Analysis of different synthetic pathways for preparing Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate.
Executive Summary
Methyl 2-methyl-1,3-benzoxazole-7-carboxylate (CAS: 1234847-45-0) is a critical bicyclic heteroaromatic scaffold utilized in drug discovery, particularly in the development of kinase inhibitors and NLRP3 inflammasome modulators [1]. Its synthesis fundamentally relies on the condensation and subsequent cyclization of methyl 3-amino-2-hydroxybenzoate with an acetyl-transfer reagent. This guide evaluates three divergent synthetic pathways—Orthoester Condensation, Acetic Anhydride Cyclodehydration, and Acetyl Chloride Stepwise Acylation—providing empirical comparisons, mechanistic causality, and self-validating protocols to guide process chemistry decisions.
Mechanistic Overview & Pathway Selection
To construct the 2-methylbenzoxazole core, the primary amine and the adjacent phenolic hydroxyl group of methyl 3-amino-2-hydroxybenzoate must undergo a formal [4+1] heteroannulation with a C2 synthon [2].
-
Pathway A: Orthoester Condensation (Triethyl Orthoacetate)
-
Causality: The amine attacks the electrophilic carbon of triethyl orthoacetate, eliminating ethanol to form an intermediate imidate. The proximal phenolic oxygen then attacks the imidate carbon, followed by the elimination of a second ethanol molecule to yield the benzoxazole.
-
Advantages: Mild conditions, high thermodynamic driving force, and avoids competitive hydrolysis of the methyl ester.
-
-
Pathway B: Acetic Anhydride Cyclodehydration
-
Causality: Acetic anhydride rapidly acetylates the amine to form an N-(2-hydroxy-3-(methoxycarbonyl)phenyl)acetamide intermediate. Elevated temperatures and an acid catalyst drive the tautomerization to the iminol, which undergoes intramolecular cyclodehydration [3].
-
Advantages: Highly scalable and utilizes cost-effective reagents.
-
-
Pathway C: Acetyl Chloride / Base (Stepwise)
-
Causality: Acetyl chloride in the presence of triethylamine forms the amide. Subsequent treatment with a strong dehydrating agent (e.g., POCl₃) forces cyclization.
-
Advantages: Rapid initial acylation. Disadvantages: POCl₃ is harsh and can lead to corrosive side reactions.
-
Visualizing the Synthetic Logic
Synthetic pathways from methyl 3-amino-2-hydroxybenzoate to the target benzoxazole.
Quantitative Data Comparison
| Parameter | Pathway A (Orthoester) | Pathway B (Acetic Anhydride) | Pathway C (Acetyl Chloride) |
| Primary Reagent | Triethyl orthoacetate | Acetic anhydride / AcOH | Acetyl chloride, then POCl₃ |
| Typical Yield | 85–95% | 70–85% | 60–75% |
| Reaction Temp | 100–120 °C | 140 °C (Reflux) | 0 °C to 100 °C (Stepwise) |
| Reaction Time | 2–4 hours | 6–12 hours | 12–18 hours (Total) |
| Atom Economy | Moderate (Loss of 2 EtOH) | High (Loss of H₂O, AcOH) | Low (Loss of HCl, POCl₃ byproducts) |
| Scalability | Excellent | Excellent | Moderate (Corrosive byproducts) |
Experimental Protocols (Self-Validating Systems)
Protocol A: Orthoester Condensation (Recommended for High Purity)
Objective: Synthesize Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate via an imidate intermediate.
-
Initiation: Charge a dry round-bottom flask with methyl 3-amino-2-hydroxybenzoate (1.0 eq) and triethyl orthoacetate (3.0 eq).
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).
-
Cyclization: Heat the mixture to 110 °C under a nitrogen atmosphere. Causality: Heating drives off the ethanol byproduct, shifting the equilibrium toward the cyclized benzoxazole according to Le Chatelier's principle.
-
Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the highly polar aminophenol spot and the appearance of a UV-active, less polar spot indicates completion (typically 2-3 hours).
-
Isolation: Cool to room temperature, concentrate under reduced pressure to remove excess orthoester, and purify via silica gel chromatography. LC-MS should confirm the target mass[M+H]⁺ = 192.2.
Protocol B: Acetic Anhydride Cyclodehydration (Recommended for Scale-Up)
Objective: Synthesize the target via N-acetylation and thermal cyclodehydration.
-
Acylation: Suspend methyl 3-amino-2-hydroxybenzoate (1.0 eq) in a mixture of acetic acid (5 volumes) and acetic anhydride (2.0 eq).
-
Validation Checkpoint: Stir at room temperature for 30 minutes. LC-MS analysis of an aliquot should show complete conversion to the N-acetyl intermediate ([M+H]⁺ = 210.2).
-
Cyclodehydration: Heat the reaction mixture to reflux (approx. 140 °C) for 8 hours. Causality: High thermal energy is required to overcome the activation barrier for the tautomerization and subsequent elimination of water.
-
Quenching: Cool the mixture and pour over crushed ice. Neutralize carefully with saturated aqueous NaHCO₃.
-
Isolation: Extract with ethyl acetate, dry over Na₂SO₄, and concentrate. The crude product can often be recrystallized from ethanol, avoiding the need for chromatography.
Mechanistic Causality & Troubleshooting
A common point of failure in synthesizing methyl ester-bearing heterocycles is unintended ester hydrolysis.
-
Why Pathway A is safer for esters: The orthoester method generates ethanol as the only byproduct. Because no water is generated or present in the system, the methyl ester remains perfectly intact.
-
Why Pathway B requires caution: In the acetic anhydride pathway, water is generated during the final cyclodehydration step. At 140 °C in an acidic medium, this water could theoretically hydrolyze the methyl ester to the corresponding carboxylic acid. To prevent this, excess acetic anhydride is used; it acts as an in situ water scavenger, reacting with the generated water to form acetic acid, thereby protecting the ester group.
Visualizing the Orthoester Mechanism
Mechanistic workflow of the orthoester condensation pathway.
References
- Avistron Chemistry Services. "Product Detail: methyl 2-methyl-1,3-benzoxazole-7-carboxylate". Avistron Chemistry.
- MedCrave Online. "Synthesis of 2-aryl benzoxazoles from aldoximes". MedCrave.
- Ziarani, G. M., et al. "Application of Sulfonic Acid Functionalized SBA-15 as a Nanoporous Acid Catalyst in Microwave Assisted Synthesis of 2-Aryl Benzoxazoles". Journal of Nanostructures.
The Strategic Advantage of Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate in Modern Drug Discovery
A Comparative Guide to a Privileged Scaffold
In the landscape of modern medicinal chemistry, the selection of appropriate building blocks is a critical determinant of success in drug discovery programs. Among the myriad of heterocyclic scaffolds, the benzoxazole core has consistently demonstrated its value as a "privileged structure," owing to its presence in a wide array of biologically active compounds. This guide provides an in-depth technical comparison of Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate, highlighting its advantages over similar building blocks and offering experimental insights for its application.
The Benzoxazole Core: A Foundation of Versatility
The benzoxazole moiety, a fusion of a benzene ring and an oxazole ring, is a cornerstone in the design of novel therapeutic agents. Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic placement of substituents on this core structure allows for the fine-tuning of physicochemical properties and biological activity, making it a highly adaptable scaffold for targeting diverse biological pathways.
Comparative Analysis: Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate vs. Alternative Scaffolds
The true utility of a building block is best understood through a direct comparison with its structural analogs and bioisosteres. Here, we evaluate Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate against its positional isomers and other key heterocyclic building blocks, namely benzothiazoles and benzimidazoles.
The Critical Influence of the Heteroatom: A Tale of Two Scaffolds
The fundamental difference between benzoxazoles and their close relatives, benzothiazoles and benzimidazoles, lies in the heteroatom at the 1-position. The oxygen atom in the benzoxazole ring imparts distinct electronic and lipophilic characteristics compared to the sulfur in benzothiazole or the nitrogen in benzimidazole. These differences can significantly impact a molecule's pharmacokinetic and pharmacodynamic profile.
While specific experimental data for a direct comparison of the 7-carboxylate derivatives is limited in publicly available literature, general trends can be inferred from studies on related structures. For instance, the choice of the heterocyclic core has been shown to fine-tune the therapeutic efficacy in anticancer studies. In a comparative study of derivatives, both benzoxazole and benzothiazole scaffolds showed promising activity against human hepatoma (HepG2) and colon carcinoma (HCT-116) cell lines, with subtle but significant differences in potency.[1]
Table 1: Comparative Anticancer Potency of Heterocyclic Cores [1]
| Compound ID | Heterocyclic Core | R Group | IC50 (μM) vs. HepG2 | IC50 (μM) vs. HCT-116 |
| 1g | Benzoxazole | 2-methoxy-N-(...)-benzamide | 4.2 ± 0.5 | 3.1 ± 0.4 |
| 1d | Benzothiazole | 2-methoxy-N-(...)-benzamide | 2.1 ± 0.3 | 1.5 ± 0.2 |
| 1f | Benzimidazole | 2-methoxy-N-(...)-benzamide | 3.5 ± 0.4 | 2.8 ± 0.3 |
This data suggests that while all three scaffolds can yield potent anticancer agents, the specific choice of the heterocycle is a critical parameter for optimization.
The Significance of Substituent Placement: A Positional Isomer Comparison
Synthetic Accessibility: A Practical Advantage
A key advantage of any building block is its ease of synthesis and derivatization. Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate can be synthesized through a straightforward and efficient pathway, making it an attractive choice for library synthesis and lead optimization.
General Synthetic Workflow
The synthesis of substituted benzoxazoles typically follows a well-established reaction pathway involving the condensation and cyclization of an ortho-aminophenol with a carboxylic acid or its derivative.[2]
Caption: Generalized workflow for substituted benzoxazole synthesis.
Experimental Protocol: Synthesis of Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate
This protocol outlines a two-step synthesis starting from the commercially available methyl 2-nitro-3-hydroxybenzoate.
Step 1: Synthesis of Methyl 2-amino-3-hydroxybenzoate [3]
-
Materials:
-
Methyl 2-nitro-3-hydroxybenzoate (8 g, 40.58 mmol)
-
Iron powder (9.971 g, 178.55 mmol)
-
Acetic acid
-
Ethanol
-
Water
-
Ethyl acetate
-
Dilute sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve methyl 2-nitro-3-hydroxybenzoate in 160 ml of a 1:1 (v/v) mixture of acetic acid and ethanol at room temperature.
-
Add iron powder to the solution.
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
After completion, cool the mixture to room temperature and dilute with 50 ml of water.
-
Extract the aqueous mixture twice with 100 ml of ethyl acetate.
-
Combine the organic phases, wash with dilute sodium bicarbonate solution until neutral, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the product.
-
-
Expected Yield: ~95%
Step 2: Synthesis of Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate
-
Materials:
-
Methyl 2-amino-3-hydroxybenzoate (from Step 1)
-
Acetic anhydride
-
Pyridine (as catalyst, optional)
-
-
Procedure:
-
In a reaction vessel, combine methyl 2-amino-3-hydroxybenzoate with an excess of acetic anhydride.
-
Heat the reaction mixture at reflux for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add water to the reaction mixture to quench the excess acetic anhydride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Caption: Synthesis of Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate.
Conclusion: A Strategic Building Block for Future Discoveries
Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate presents a compelling case as a strategic building block for drug discovery and materials science. Its foundation on the privileged benzoxazole scaffold, combined with the specific substitution pattern, offers a unique combination of synthetic accessibility and potential for tailored biological activity. While direct comparative data remains an area for further investigation, the principles of medicinal chemistry and the available data on related structures strongly suggest that this molecule holds significant promise for the development of novel and effective chemical entities. Researchers and drug development professionals are encouraged to consider the strategic advantages of incorporating this versatile building block into their synthetic programs.
References
-
Full article: Benzothiazole derivatives as anticancer agents. (2019). Taylor & Francis. Available at: [Link]
- Original Article Anticancer Activity and Molecular Docking Studies of Selected Benzoxazole Derivatives as Apoptosis Inducers in. (2026). Journal of Clinical Practice and Research.
- Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. (2021). International Journal of Research in Engineering, Science and Management.
-
Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. (2021). PMC. Available at: [Link]
-
Benzoxazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Publishing. Available at: [Link]
-
2-methyl-1,3-benzoxazole - 95-21-6, C8H7NO, density, melting point, boiling point, structural formula, synthesis. (2025). ChemSynthesis. Available at: [Link]
-
Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. (2019). PMC. Available at: [Link]
- Benzoxazole: The molecule of diverse biological activities. (2011). Journal of Chemical and Pharmaceutical Research.
-
Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. (2021). IUCr Journals. Available at: [Link]
-
A Convenient Synthesis of Amino Acid Methyl Esters. (n.d.). PMC. Available at: [Link]
- Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)
-
Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. (2023). MDPI. Available at: [Link]
-
Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. (n.d.). ResearchGate. Available at: [Link]
- Process for the preparation of amino acid methyl esters. (n.d.). Google Patents.
-
Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (n.d.). PMC. Available at: [Link]
-
Direct Synthesis of Benzothiazoles and Benzoxazoles from Carboxylic Acids Utilizing (o-CF3PhO)3P as a Coupling Reagent. (2024). Organic Chemistry Portal. Available at: [Link]
-
Reaction of Amines with Acetic Anhydride - Compounds Containing Nitrogen. (2019). YouTube. Available at: [Link]
- 3.4 Acid Anhydrides. (n.d.).
- Production of 2-amino-3-nitrobenzoic acid. (n.d.). Google Patents.
-
2-(3-Hydroxybenzylamino)acetic acid. (n.d.). PMC. Available at: [Link]
-
Synthesis and antibacterial activity of benzothiazole and benzoxazole-appended substituted 1,2,3-triazoles. (n.d.). Indian Academy of Sciences. Available at: [Link]
Sources
Spectroscopic comparison of Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate and its analogues.
An Expert's Guide to the Spectroscopic Characterization of 2-Substituted Benzoxazoles: A Comparative Analysis
In the landscape of heterocyclic chemistry, the benzoxazole scaffold is a cornerstone, forming the structural basis of numerous pharmaceuticals, agrochemicals, and materials. The precise characterization of these molecules is paramount, and a multi-pronged spectroscopic approach is the only reliable method for unambiguous structural elucidation. While our initial investigation sought to focus on Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate, the scarcity of publicly available, detailed experimental data necessitated a pivot to a more foundational and broadly applicable comparison.
This guide, therefore, focuses on a representative and well-documented member of this family, 2-Methylbenzoxazole , and its analogues. By systematically comparing its spectral data with that of 2-Ethylbenzoxazole and 5-Chloro-2-methylbenzoxazole , we can illustrate the profound and predictable effects of subtle structural modifications on the resulting spectra. This comparative analysis serves as a practical framework for researchers engaged in the synthesis and characterization of novel benzoxazole derivatives.
Relying on a single analytical technique is insufficient for the unambiguous confirmation of a novel chemical entity. A synergistic approach, employing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), provides a self-validating system of evidence.
-
NMR Spectroscopy (¹H and ¹³C) provides a detailed map of the carbon-hydrogen framework, revealing connectivity and the electronic environment of each nucleus.
-
IR Spectroscopy identifies the functional groups present by detecting their characteristic vibrational frequencies.
-
Mass Spectrometry determines the molecular weight and can reveal fragmentation patterns that offer clues about the molecule's structure.
The workflow for comprehensive characterization is a logical progression from crude sample to confirmed structure, as illustrated below.
A Comparative Guide to the Purity Validation of Synthesized Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate via High-Performance Liquid Chromatography (HPLC)
This guide provides a comprehensive, in-depth analysis of High-Performance Liquid Chromatography (HPLC) as the gold-standard for validating the purity of synthesized Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate. We will explore the underlying principles of the methodology, provide a detailed experimental protocol, and compare its performance against alternative analytical techniques. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for chemical purity assessment.
The Critical Role of Purity Validation in Drug Discovery
In the synthesis of novel chemical entities for pharmaceutical development, establishing the purity of the target molecule is a non-negotiable step. For a compound like Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate, a key intermediate, even trace impurities can have significant downstream effects, potentially leading to unwanted side reactions, lower yields in subsequent steps, or the introduction of toxicological risks. Therefore, a highly sensitive and specific analytical method is paramount.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant technique for this purpose due to its high resolution, sensitivity, and adaptability for a wide range of organic molecules. The method's ability to separate the main compound from structurally similar impurities makes it an indispensable tool in the modern chemistry lab.
The HPLC Workflow: A Step-by-Step Guide
The following diagram outlines the typical workflow for the purity analysis of a synthesized compound by HPLC.
Caption: A typical workflow for HPLC purity analysis.
A Validated HPLC Method for Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate
Given the structure of Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate, which contains a hydrophobic benzoxazole core and a polar ester group, a reverse-phase HPLC method is highly suitable. The following method is a robust starting point for achieving excellent separation and accurate purity determination.
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the benzoxazole ring system, which is crucial for good separation. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier improves peak shape and suppresses the ionization of any acidic or basic functional groups, leading to more consistent retention times. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC, offering good elution strength and low UV cutoff. |
| Gradient | 0-20 min: 30-90% B20-25 min: 90% B25-30 min: 30% B | A gradient elution is necessary to separate impurities with a wide range of polarities and to ensure that any late-eluting, highly nonpolar impurities are washed from the column. |
| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times by minimizing viscosity fluctuations of the mobile phase. |
| Injection Volume | 10 µL | A small injection volume prevents column overloading and peak distortion. |
| Detection | UV at 254 nm | The aromatic benzoxazole core is expected to have strong UV absorbance at this wavelength, providing high sensitivity. |
| Sample Preparation | 1 mg/mL in Acetonitrile/Water (50:50) | The sample should be dissolved in a solvent mixture that is compatible with the initial mobile phase conditions to ensure good peak shape. |
Interpreting the Results
The output from the HPLC system is a chromatogram, which plots the detector response against time. The purity of the sample is typically calculated using the area normalization method, under the assumption that all compounds have a similar response factor at the chosen wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Hypothetical Chromatographic Data:
| Peak Number | Retention Time (min) | Area | % Area | Identification |
| 1 | 3.5 | 1500 | 0.15 | Starting Material |
| 2 | 8.2 | 995000 | 99.50 | Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate |
| 3 | 11.5 | 3500 | 0.35 | Unknown Impurity |
| Total | 1000000 | 100.00 |
Comparative Analysis with Alternative Techniques
While HPLC is the preferred method, other techniques can also be used for purity assessment. The choice of method depends on the specific requirements of the analysis, such as the volatility of the compound and the nature of the expected impurities.
| Feature | HPLC | Gas Chromatography (GC) | High-Performance Thin-Layer Chromatography (HPTLC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Adsorption on a thin layer of silica gel with development by a liquid mobile phase. |
| Applicability | Wide range of non-volatile and thermally stable compounds. | Volatile and thermally stable compounds. | Wide range of non-volatile compounds. |
| Resolution | Very High | High | Moderate |
| Quantitation | Excellent | Good | Semi-quantitative to quantitative |
| Throughput | Moderate | Moderate | High (multiple samples per plate) |
| Automation | Fully automatable | Fully automatable | Semi-automatable |
| Pros for this Compound | Ideal for the non-volatile nature of the target molecule. High resolution for separating closely related impurities. | Not suitable as the compound is likely not volatile enough without derivatization. | Good for rapid screening of multiple samples. |
| Cons for this Compound | Higher cost per sample compared to HPTLC. | Potential for thermal degradation of the compound in the injector. | Lower resolution and sensitivity compared to HPLC. |
Given that Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate is a relatively non-volatile molecule, HPLC is the most appropriate high-resolution technique for its purity validation.
Trustworthiness and Self-Validation
The described HPLC method incorporates several elements to ensure its trustworthiness:
-
System Suitability: Before running samples, a standard solution should be injected to verify that the system is performing correctly. Key parameters to check include retention time reproducibility, peak asymmetry, and theoretical plates.
-
Specificity: The method's ability to separate the main peak from potential impurities (e.g., starting materials, by-products) demonstrates its specificity.
-
Linearity and Range: While not detailed here, for full method validation, the detector response should be shown to be linear over a range of concentrations.
Conclusion
The validation of purity for synthesized compounds like Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate is a cornerstone of reliable chemical research and drug development. High-Performance Liquid Chromatography, particularly the reverse-phase method detailed in this guide, offers an unparalleled combination of resolution, sensitivity, and quantitative accuracy for this task. While other methods exist, HPLC provides the most robust and trustworthy data for making critical decisions in a scientific workflow.
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]
Regioselective Targeting of the Benzoxazole Scaffold: A Comparative Reactivity Guide
Topic: Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Executive Summary
The benzoxazole moiety is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for indole and purine bases in kinase inhibitors (e.g., Tafamidis) and antimicrobial agents. However, its fused bicyclic structure presents a dichotomy in reactivity that often derails synthetic timelines.
This guide analyzes the electronic and steric factors governing the reactivity of the C2 position (oxazole ring) versus the C4–C7 positions (benzene ring) . We provide evidence-based protocols to navigate these distinct reactivity profiles, distinguishing between direct functionalization and de novo synthesis strategies.
Electronic Profiling & Reactivity Map
To predict regioselectivity, one must understand the orbital contributions of the heteroatoms. The benzoxazole ring system is
Mechanism of Reactivity [1]
-
Position C2 (The "Soft" Target): The C2 proton is significantly acidic (
in DMSO, lower upon coordination). The adjacent nitrogen (N3) and oxygen (O1) atoms inductively withdraw electron density, making C2 highly susceptible to deprotonation and nucleophilic attack (or metal insertion). -
Positions C4–C7 (The "Hard" Target): The fused benzene ring is electronically deactivated regarding Electrophilic Aromatic Substitution (EAS) . The oxazole ring acts similarly to a nitro or carbonyl group, directing incoming electrophiles (sluggishly) to the meta-like positions relative to the N/O bridgehead, typically favoring C6 or C5 depending on resonance contributions, while steric hindrance protects C4 and C7.
Figure 1: Reactivity partition of the benzoxazole scaffold. Green indicates high accessibility; Red indicates kinetic resistance.
Comparative Analysis: C2 vs. Benzene Ring Functionalization
The following table summarizes the operational differences between targeting the C2 position and the carbocyclic ring.
| Feature | Scenario A: C2-Functionalization | Scenario B: Benzene Ring (C4-C7) Functionalization |
| Primary Mechanism | C-H Activation (TM-catalyzed) or Lithiation ( | Electrophilic Aromatic Substitution (EAS) or De Novo Cyclization. |
| Electronic State | Electron-deficient (Acidic C-H). | Electron-rich (relative to C2), but deactivated relative to benzene. |
| Key Reagents | Pd(OAc)₂, CuI, bases (Cs₂CO₃, LiOtBu). | HNO₃/H₂SO₄ (Nitration), NBS (Bromination), or Ir-catalysts. |
| Regioselectivity | Exclusive (C2 is the only site for mild deprotonation). | Poor to Moderate (Mixtures of C5/C6 are common without directing groups). |
| Strategic Advice | Perform late-stage on the formed ring. | Perform early-stage (on the aminophenol precursor) whenever possible. |
Experimental Protocols
Protocol A: Copper-Catalyzed C2-Arylation (Direct C-H Activation)
Rationale: This protocol utilizes the acidity of the C2-H bond. Unlike Pd-catalyzed methods that may require expensive ligands, this Cu-based system exploits a "base-assisted" mechanism where the azole acidity allows formation of a cuprate intermediate.
Materials:
-
Benzoxazole (1.0 equiv)
-
Aryl Bromide (1.2 equiv)
-
CuI (10 mol%)
-
PPh₃ (20 mol%)
-
K₃PO₄ (2.0 equiv)
-
Solvent: DMF (anhydrous)
Workflow:
-
Charge: In a glovebox or under Ar flow, add CuI, PPh₃, and K₃PO₄ to a dried Schlenk tube.
-
Solvation: Add DMF, followed by Benzoxazole and the Aryl Bromide.
-
Activation: Seal the tube and heat to 110 °C for 12–24 hours.
-
Note: The color typically shifts from pale yellow to dark brown as the active catalytic species forms.
-
-
Workup: Cool to RT, dilute with EtOAc, and wash with water (
) to remove DMF. -
Purification: Silica gel chromatography (Hexane/EtOAc).
Validation Point: Successful C2-arylation is confirmed by the disappearance of the characteristic C2-H singlet (
Protocol B: Regioselective Nitration of Benzoxazole (EAS)
Rationale: Functionalizing the benzene ring requires overcoming the deactivating effect of the oxazole. Nitration is the benchmark for EAS. Note that C6 is generally favored over C5 due to resonance stabilization of the sigma-complex, though mixtures are inevitable.
Materials:
-
Benzoxazole (1.0 equiv)
-
KNO₃ (1.1 equiv)
-
Concentrated H₂SO₄ (Solvent/Catalyst)
Workflow:
-
Dissolution: Dissolve Benzoxazole in conc. H₂SO₄ at 0 °C.
-
Caution: Exothermic. Maintain temperature < 5 °C.
-
-
Addition: Add KNO₃ portion-wise over 30 minutes.
-
Mechanistic Insight: Using KNO₃/H₂SO₄ generates the nitronium ion (
) in situ more gently than fuming HNO₃, reducing ring degradation.
-
-
Reaction: Allow to warm to RT and stir for 3 hours.
-
Quench: Pour the mixture onto crushed ice. The product typically precipitates.
-
Isolation: Filter the solid.
-
Critical Step: You must separate the C6 (major) and C5 (minor) isomers via recrystallization (ethanol) or careful chromatography.
-
Strategic Decision Matrix
When designing a synthesis, do not force a reaction on the ring if the precursor method is cleaner. Use this logic flow to determine your route.
Figure 2: Synthetic planning decision tree. Note that "De Novo" synthesis is almost always superior for C4-C7 functionalization compared to direct EAS.
References
-
Bellina, F., & Rossi, R. (2011).[2] Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series.[2] National Institutes of Health (PMC).
-
Wang, L., et al. (2014). Copper-catalyzed Direct 2-Arylation of Benzoxazoles and Benzoimidazoles with Aryl Bromides.[3] National Institutes of Health (PMC).
-
BenchChem Technical Support. Benzoxazole Functionalization: Troubleshooting & Optimization.
-
Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions.
Sources
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed Direct 2-Arylation of Benzoxazoles and Benzoimidazoles with Aryl Bromides and Cytotoxicity of Products - PMC [pmc.ncbi.nlm.nih.gov]
Economic & Technical Analysis: Synthetic Strategies for Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate
The following guide provides an in-depth economic and technical analysis of synthetic strategies for Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate . This analysis is designed for process chemists and drug development professionals seeking to optimize the production of this specific pharmacophore scaffold.
Executive Summary
Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate is a critical intermediate for benzoxazole-based therapeutics, particularly in the development of angiotensin II receptor antagonists and novel anti-infectives. Its 7-position ester functionality presents a unique synthetic challenge due to steric hindrance and susceptibility to hydrolysis during ring closure.
This guide compares three distinct synthetic strategies. Strategy B (Orthoester Cyclization) is identified as the superior route for pharmaceutical-grade synthesis due to its mild conditions and preservation of the ester moiety. Strategy A (Anhydride Melt) offers the lowest raw material cost (RMC) but suffers from lower yields and higher purification costs.
Strategic Route Analysis
The Precursor: Methyl 3-Amino-2-hydroxybenzoate
All viable economic routes converge on Methyl 3-amino-2-hydroxybenzoate (MAHB) as the starting material. This precursor dictates the regiochemistry, ensuring the ester remains at the 7-position (adjacent to the oxygen) rather than the 4-position.
-
Sourcing Note: MAHB is typically derived from the nitration of methyl salicylate followed by reduction. The cost of MAHB is the primary driver of the Cost of Goods Sold (COGS).
Strategy A: The Anhydride Melt (Traditional)
-
Mechanism: Acylation of the amine followed by acid-catalyzed dehydration/cyclization using acetic anhydride.
-
Economic Profile:
-
Reagents: Acetic anhydride is a commodity chemical (Low Cost).
-
Solvent: Often run neat or in acetic acid (Low Cost).
-
Hidden Costs: The reaction generates acetic acid and water at high temperatures (
). The acidic aqueous environment at reflux poses a severe risk of hydrolyzing the methyl ester to the carboxylic acid (2-methyl-1,3-benzoxazole-7-carboxylic acid), necessitating a re-esterification step that kills process efficiency. -
Scalability: High exotherm management required.
-
Strategy B: The Orthoester Condensation (Recommended)
-
Mechanism: Condensation of MAHB with Triethyl Orthoacetate (TEOA) catalyzed by a Lewis acid (e.g.,
or -TsOH). -
Economic Profile:
-
Reagents: TEOA is 3-4x more expensive than acetic anhydride.
-
Yield: Significantly higher (
) due to non-aqueous, mild conditions ( ). -
Purity: The absence of water prevents ester hydrolysis, simplifying downstream purification to a simple crystallization.
-
Throughput: Faster reaction kinetics.
-
Strategy C: Heterogeneous Catalytic One-Pot (Green/Modern)
-
Mechanism: Solvent-free condensation using reusable solid acid catalysts (e.g.,
or Sulfated Zirconia). -
Economic Profile:
-
Catalyst: High initial CAPEX, amortized over multiple cycles (reusable).
-
Green Premium: Excellent E-factor (low waste).
-
Applicability: Best for mid-scale productions where waste disposal costs outweigh raw material costs.
-
Comparative Performance Matrix
| Metric | Strategy A: Anhydride Melt | Strategy B: Orthoester (TEOA) | Strategy C: Solid Acid Cat. |
| Reaction Yield | 75 - 82% | 92 - 96% | 88 - 92% |
| Purity (Crude) | 85% (Acid impurity) | >98% | 95% |
| Raw Material Cost | Low | Medium-High | Medium |
| E-Factor (Waste) | High (Acidic waste) | Medium (Ethanol byproduct) | Low |
| Reaction Time | 6 - 8 Hours | 2 - 3 Hours | 1 - 2 Hours |
| Risk Profile | High (Ester Hydrolysis) | Low | Medium (Catalyst fouling) |
| Scalability | Good | Excellent | Limited (Solid handling) |
Visualizing the Chemistry
The following diagram illustrates the mechanistic divergence and the critical "Hydrolysis Trap" present in Strategy A.
Caption: Mechanistic comparison highlighting the hydrolysis risk in Strategy A vs. the direct path in Strategy B.
Detailed Experimental Protocols
Protocol 1: The "Robust" Orthoester Method (Recommended)
Best for: High-value synthesis requiring minimal purification.
Reagents:
-
Methyl 3-amino-2-hydroxybenzoate (1.0 eq)
-
Triethyl orthoacetate (1.2 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.05 eq)
-
Solvent: Toluene or Xylene (anhydrous)
Procedure:
-
Charge: In a dry reaction vessel equipped with a Dean-Stark trap (optional but recommended) and reflux condenser, dissolve Methyl 3-amino-2-hydroxybenzoate (10.0 g, 59.8 mmol) in Toluene (100 mL).
-
Add: Add Triethyl orthoacetate (11.6 g, 71.8 mmol) and p-TsOH (0.51 g, 2.9 mmol).
-
Reaction: Heat the mixture to
. Ethanol is generated as a byproduct. If using a Dean-Stark, raise temp to reflux to remove ethanol/toluene azeotrope, driving the equilibrium. -
Monitor: Check TLC (Hexane:EtOAc 4:1) or HPLC after 2 hours. Conversion should be
. -
Workup: Cool to room temperature. Wash the organic layer with saturated
(2 x 50 mL) to remove acid catalyst, then with brine. -
Isolation: Dry over
and concentrate under reduced pressure. -
Purification: Recrystallize from minimal hot methanol or hexane/ethyl acetate.
-
Target Yield: 94% (White crystalline solid).
-
Melting Point:
.
-
Protocol 2: The Acetic Anhydride Method (Cost-Optimized)
Best for: Large-scale commodity production where re-esterification is acceptable.
Procedure:
-
Charge: Mix Methyl 3-amino-2-hydroxybenzoate (10.0 g) with Acetic Anhydride (30 mL).
-
Cycle: Heat to reflux (
) for 6-8 hours. -
Quench: Pour the hot mixture onto crushed ice (200 g) with vigorous stirring. The product will precipitate, but may contain hydrolyzed acid.
-
Neutralization: Adjust pH to 8 using solid
. -
Filtration: Filter the solid precipitate.
-
Critical Step: Analyze for acid content. If
acid is present, dissolve in Methanol with catalytic and reflux for 2 hours to re-esterify before final crystallization.
Decision Logic for Process Selection
Use the following logic flow to select the appropriate strategy for your specific constraints.
Caption: Decision matrix for selecting the optimal synthetic route based on scale and constraints.
References
-
BenchChem. (2025).[1] A Comparative Guide to Benzoxazole Synthesis: Validating Reproducibility and Performance. Retrieved from
-
Hakimi, F., et al. (2023).[2] "Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst." Advanced Journal of Chemistry, Section A, 6(2), 188-197.[2] Retrieved from
-
National Institutes of Health (NIH). (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. PMC8576485. Retrieved from
-
Organic Chemistry Portal. (2023). Synthesis of Benzoxazoles. Retrieved from
-
ChemicalBook. (2025). 2-Methylbenzoxazole Synthesis and Properties. Retrieved from
Sources
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate
In the dynamic landscape of pharmaceutical research and drug development, the safe handling of novel chemical entities is paramount. This guide provides essential, in-depth guidance on the appropriate personal protective equipment (PPE) for handling Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate, a member of the benzoxazole class of heterocyclic compounds. Our commitment is to empower researchers, scientists, and drug development professionals with the knowledge to create a safe and effective laboratory environment.
Understanding the Hazard: Why PPE is Critical
Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate and its structural analogs present several potential hazards. Based on data from similar compounds, this chemical should be handled with care as it may be harmful if swallowed, cause skin irritation, and lead to serious eye irritation.[1] It may also cause respiratory irritation.[1][2] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical component of safe laboratory practice.
Core Principles of Protection
The selection of PPE should always be based on a thorough risk assessment of the specific procedures being performed. The following recommendations provide a baseline for handling Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate in a laboratory setting.
Chemical splashes can cause severe and irreversible eye damage.[3] Therefore, appropriate eye and face protection is mandatory.
-
Safety Glasses: For low-risk activities involving small quantities of the compound in a well-ventilated area, safety glasses with side shields are the minimum requirement.
-
Goggles: When there is a higher risk of splashes, such as during heating, agitation, or transfers of larger volumes, chemical splash goggles that provide a complete seal around the eyes are essential.[3]
-
Face Shields: For procedures with a significant splash hazard, a face shield should be worn in conjunction with safety goggles to protect the entire face.[4][5]
Direct contact with Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate can cause skin irritation.[1][2] Protective clothing and gloves are crucial to prevent exposure.
-
Laboratory Coat: A standard, long-sleeved laboratory coat should be worn at all times to protect the skin and personal clothing from minor spills and contamination.
-
Chemical-Resistant Apron: For procedures with a higher risk of splashes or spills, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
-
Gloves: The choice of glove material is critical for adequate protection. Nitrile gloves are a common and effective choice for many laboratory chemicals. However, it is always best to consult a glove manufacturer's chemical resistance chart for specific breakthrough times.
| Glove Type | General Recommendation for Aromatic Heterocyclic Compounds |
| Nitrile | Generally provides good resistance to a wide range of chemicals and is a suitable primary choice.[6][7] |
| Latex | May offer some protection, but allergies are a concern, and chemical resistance can be variable.[6] |
| Neoprene | Offers good resistance to a broad range of chemicals and may be a suitable alternative to nitrile. |
| Butyl Rubber | Provides excellent resistance to many organic solvents but may be less dexterous. |
Best Practice: Always double-glove when handling highly concentrated solutions or performing procedures with a high risk of exposure. Change gloves immediately if they become contaminated.
Given that this class of compounds may cause respiratory irritation, appropriate respiratory protection is necessary, particularly when handling the solid material or when there is a potential for aerosol generation.[1][2]
-
Fume Hood: All work with Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate should be conducted in a properly functioning chemical fume hood to minimize the inhalation of dust or vapors.
-
Respirator: If work cannot be conducted in a fume hood or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3] The selection of the specific respirator should be based on a formal risk assessment.
Procedural Guidance: A Step-by-Step Approach to Safety
-
Preparation: Before handling the chemical, ensure that the work area is clean and uncluttered. Locate the nearest eyewash station and safety shower.
-
Donning PPE: Put on your lab coat, followed by safety goggles. If required, don a face shield and respirator. Finally, put on your inner and outer gloves, ensuring the outer glove covers the cuff of your lab coat.
-
Handling: Conduct all operations within a chemical fume hood. Use appropriate tools to handle the solid material to avoid generating dust.
-
Doffing PPE: To prevent cross-contamination, remove PPE in the following order: outer gloves, face shield, goggles, lab coat, and inner gloves. Wash your hands thoroughly with soap and water after removing all PPE.
Operational and Disposal Plans
Spill Response: In the event of a small spill, contain the material with an absorbent pad and decontaminate the area with an appropriate solvent. For larger spills, evacuate the area and follow your institution's emergency procedures.
Waste Disposal: Dispose of all contaminated materials, including gloves, absorbent pads, and empty containers, in a designated hazardous waste container.[1] Follow all local, state, and federal regulations for hazardous waste disposal.
Visualizing PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental risk.
Sources
- 1. fishersci.com [fishersci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 4. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 5. sams-solutions.com [sams-solutions.com]
- 6. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 7. bmcprotect.com [bmcprotect.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
